tert-Butyl 3-(bromomethyl)benzylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWVAHJDHPLCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619225 | |
| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220364-34-1 | |
| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate
CAS Number: 220364-34-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)benzylcarbamate, a bifunctional building block with significant applications in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its primary application as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure features a benzyl ring substituted with a bromomethyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta position. This unique arrangement of a reactive benzylic bromide and a protected amine makes it a valuable tool in multi-step organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 220364-34-1 | [1] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
| InChI Key | ZAWVAHJDHPLCQF-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr | [2] |
Synthesis of this compound
A plausible and efficient two-step synthetic route for this compound starts from the commercially available 3-(aminomethyl)benzyl alcohol. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic alcohol.
Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)benzylcarbamate
-
Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzyl alcohol (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5 equivalents), to the solution.
-
Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in THF dropwise to the stirred reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 equivalent) from the previous step in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add a brominating agent such as phosphorus tribromide (PBr₃) (0.4 equivalents) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) (1.2 equivalents each) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x volume).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Table 2: Reagents and Solvents for Synthesis
| Reagent/Solvent | Step 1 | Step 2 |
| 3-(Aminomethyl)benzyl alcohol | ✓ | |
| Di-tert-butyl dicarbonate (Boc₂O) | ✓ | |
| Sodium Bicarbonate / Triethylamine | ✓ | |
| Tetrahydrofuran (THF) | ✓ | ✓ |
| Water | ✓ | |
| Ethyl Acetate | ✓ | |
| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | ✓ | |
| Phosphorus Tribromide / Carbon Tetrabromide & Triphenylphosphine | ✓ | |
| Dichloromethane (DCM) | ✓ | |
| Sodium Bicarbonate (saturated aq. solution) | ✓ | |
| Brine | ✓ | ✓ |
| Sodium Sulfate (anhydrous) | ✓ | ✓ |
Application in Drug Development: A Linker for PROTACs
The primary application of this compound in drug development is as a bifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3]
The structure of this compound is ideally suited for this purpose. The reactive bromomethyl group can readily undergo nucleophilic substitution with a functional group on either the target protein ligand ("warhead") or the E3 ligase ligand. The Boc-protected amine provides a latent nucleophile that, after deprotection under acidic conditions, can be coupled to the other component of the PROTAC. The benzyl group provides a semi-rigid spacer, and the meta-substitution pattern offers a specific spatial arrangement of the two ends of the linker.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker generally follows a convergent or linear sequence.
Mechanism of Action of PROTACs
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[3]
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H314 | Causes severe skin burns and eye damage |
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. Its bifunctional nature, with a reactive benzylic bromide and a protected amine, makes it an excellent candidate for the synthesis of complex molecules, most notably as a linker in the construction of PROTACs. The synthetic route is straightforward, and its application in targeted protein degradation highlights its importance for the development of novel therapeutics. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature.
References
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of tert-Butyl 3-(bromomethyl)benzylcarbamate, a key bifunctional building block in modern medicinal chemistry and drug discovery.
Core Compound Properties
This compound is a versatile organic compound valued for its dual reactivity. The structure features a benzyl bromide moiety, which is a potent electrophile for nucleophilic substitution, and a Boc-protected amine, which allows for sequential, controlled chemical modifications. This orthogonal reactivity makes it a valuable linker for constructing complex molecular architectures.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 300.19 g/mol | [1] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| CAS Number | 220364-34-1 | |
| PubChem CID | 21874548 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)benzylcarbamate. The following is a representative experimental protocol for this transformation.
Representative Protocol: Bromination of tert-Butyl 3-(hydroxymethyl)benzylcarbamate
This protocol outlines the conversion of the benzylic alcohol to the benzylic bromide using a common brominating agent like N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃).
Materials:
-
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen or argon atmosphere, dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add triphenylphosphine (1.2 equivalents) to the solution and cool the flask to 0°C using an ice bath.
-
Add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution, ensuring the internal temperature remains at or below 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Applications in Drug Development
The primary application of this compound is as a versatile linker in the synthesis of complex bioactive molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3][4]
The workflow below illustrates the role of this compound in constructing a PROTAC. The benzyl bromide handle allows for covalent attachment to a nucleophilic site on an E3 ligase ligand, while the Boc-protected amine can be deprotected later in the synthesis to be coupled with a ligand for the protein of interest.
Caption: PROTAC Synthesis Workflow using the title compound.
This strategic use of a bifunctional linker is central to the modular assembly of PROTACs and other complex therapeutic agents, enabling the systematic exploration of structure-activity relationships essential for optimizing drug efficacy.
References
- 1. cenmed.com [cenmed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for tert-butyl 3-(bromomethyl)benzylcarbamate. This bifunctional molecule serves as a valuable building block in medicinal chemistry and organic synthesis, offering a strategic platform for the introduction of a protected aminomethylbenzyl moiety.
Chemical Structure and Properties
This compound possesses a central benzene ring substituted at the meta positions with a bromomethyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group. The presence of two distinct reactive sites—the electrophilic benzylic bromide and the acid-labile Boc-protected amine—allows for orthogonal synthetic strategies.
| Property | Value |
| IUPAC Name | tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate |
| CAS Number | 220364-34-1 |
| Molecular Formula | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 300.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 3-(aminomethyl)benzyl alcohol. The synthetic pathway involves the protection of the primary amine with a Boc group, followed by the bromination of the benzylic alcohol.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps.
Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate
This procedure outlines the protection of the primary amine of 3-(aminomethyl)benzyl alcohol using di-tert-butyl dicarbonate.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Aminomethyl)benzyl alcohol | 123.15 | 10.0 g | 81.2 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 19.5 g | 89.3 |
| Triethylamine (Et₃N) | 101.19 | 12.5 mL | 89.3 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
Procedure:
-
To a stirred solution of 3-(aminomethyl)benzyl alcohol (10.0 g, 81.2 mmol) in anhydrous tetrahydrofuran (200 mL) under a nitrogen atmosphere, add triethylamine (12.5 mL, 89.3 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (19.5 g, 89.3 mmol) in anhydrous THF (50 mL) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 3-(hydroxymethyl)benzylcarbamate as a crude product, which can be purified by flash chromatography on silica gel.
Step 2: Synthesis of this compound
Two common methods for the bromination of the benzylic alcohol are presented below.
Method A: Using Phosphorus Tribromide (PBr₃)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | 223.28 | 5.0 g | 22.4 |
| Phosphorus tribromide (PBr₃) | 270.69 | 0.8 mL | 8.5 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (5.0 g, 22.4 mmol) in anhydrous tetrahydrofuran (100 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.8 mL, 8.5 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Method B: Using N-Bromosuccinimide and Triphenylphosphine (Appel Reaction)
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | 223.28 | 5.0 g | 22.4 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.4 g | 24.6 |
| Triphenylphosphine (PPh₃) | 262.29 | 6.5 g | 24.6 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
Procedure:
-
To a solution of tert-butyl 3-(hydroxymethyl)benzylcarbamate (5.0 g, 22.4 mmol) and triphenylphosphine (6.5 g, 24.6 mmol) in anhydrous tetrahydrofuran (150 mL) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add N-bromosuccinimide (4.4 g, 24.6 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water (50 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Logical Relationship of Synthesis Steps
Biological Context and Applications
Currently, there is limited publicly available information directly detailing the biological activity or specific applications of this compound in signaling pathways or as a therapeutic agent itself. However, its structural motifs are of significant interest in drug discovery. As a bifunctional linker, it can be utilized in the synthesis of more complex molecules, including:
-
PROTACs (Proteolysis-Targeting Chimeras): The bromomethyl group can be used to attach to a ligand for a target protein, while the deprotected amine can be coupled to an E3 ligase-recruiting ligand.
-
Novel Scaffolds for Drug Candidates: It serves as a versatile starting material for the elaboration of compound libraries for screening against various biological targets.
The utility of this compound primarily lies in its role as an intermediate for the construction of pharmacologically active molecules. Researchers in drug development can leverage its orthogonal reactivity to efficiently synthesize novel compounds with potential therapeutic applications.
Disclaimer: The experimental protocols provided are based on established chemical methodologies for similar transformations. Researchers should conduct their own risk assessments and optimization studies for any experimental work.
Unraveling the Synthetic Utility of Tert-Butyl Benzylcarbamates: A Technical Guide
An In-depth Examination of a Versatile Bifunctional Linker in Medicinal Chemistry and Drug Discovery
Introduction
tert-Butyl 3-(bromomethyl)benzylcarbamate and its structural isomers are versatile bifunctional building blocks extensively employed in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. The strategic placement of a reactive bromomethyl group and a protected amine on a phenyl ring provides orthogonal reactivity, enabling the sequential introduction of this moiety into complex molecular architectures. This technical guide delves into the applications of this class of reagents, with a specific focus on the well-documented para-isomer, tert-butyl 4-(bromomethyl)benzylcarbamate, as a representative example of its synthetic utility. The principles and reactions discussed herein are broadly applicable to the meta-isomer as well, providing a foundational understanding for researchers, scientists, and drug development professionals.
Core Attributes and Reactivity
The synthetic value of tert-butyl bromomethyl-substituted benzylcarbamates stems from the distinct reactivity of their two functional groups: the electrophilic bromomethyl moiety and the acid-labile tert-butoxycarbonyl (Boc)-protected amine.
The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the covalent attachment of the benzylcarbamate scaffold to a molecule of interest.
The Boc protecting group on the amine is stable under various reaction conditions, including those typically used for nucleophilic substitution at the benzylic position. However, it can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine. This unmasked amine can then participate in subsequent chemical transformations, such as amide bond formation, reductive amination, or arylation reactions.
This orthogonal reactivity is paramount in the multi-step synthesis of complex molecules, allowing for a stepwise and controlled assembly of molecular components.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of tert-butyl bromomethyl-substituted benzylcarbamates make them valuable linkers and scaffolds in the design and synthesis of a variety of bioactive compounds.
Proteolysis Targeting Chimeras (PROTACs)
One of the most significant applications of these reagents is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker component of a PROTAC is crucial for orienting the two binding ligands at an optimal distance and geometry to facilitate the formation of a productive ternary complex.
tert-Butyl 4-(bromomethyl)benzylcarbamate is an ideal precursor for the synthesis of PROTAC linkers.[1][2] The bromomethyl group can be reacted with a nucleophilic handle on either the target protein ligand or the E3 ligase ligand. Following this coupling, the Boc-protected amine can be deprotected and subsequently acylated with the other binding moiety to complete the PROTAC structure.
Experimental Workflow for PROTAC Synthesis:
Caption: General workflow for the synthesis of a PROTAC molecule using tert-butyl 4-(bromomethyl)benzylcarbamate as a linker precursor.
Kinase Inhibitors and GPCR Modulators
The benzylamine scaffold is a common motif in a variety of bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] tert-Butyl bromomethyl-substituted benzylcarbamates provide a convenient entry point for the synthesis of libraries of substituted benzylamine derivatives for structure-activity relationship (SAR) studies.
For instance, the bromomethyl group can be used to alkylate a heterocyclic core common to many kinase inhibitors. Subsequent deprotection of the amine and derivatization can be used to explore interactions with different pockets of the kinase active site or to modulate the physicochemical properties of the molecule.
Signaling Pathway Modulation:
Caption: Simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.
Experimental Protocols
While specific reaction conditions are highly dependent on the substrate, the following provides representative experimental protocols for key transformations involving tert-butyl 4-(bromomethyl)benzylcarbamate.
Nucleophilic Substitution with a Phenol
This protocol describes the alkylation of a phenolic nucleophile with tert-butyl 4-(bromomethyl)benzylcarbamate.
Materials:
-
tert-Butyl 4-(bromomethyl)benzylcarbamate
-
Phenolic substrate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenolic substrate in DMF, add potassium carbonate (1.5 equivalents).
-
Add a solution of tert-butyl 4-(bromomethyl)benzylcarbamate (1.1 equivalents) in DMF dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenolic Substrate | tert-Butyl 4-(bromomethyl)benzylcarbamate | K₂CO₃ | DMF | 60 | 12 | 70-90 |
Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected substrate in dichloromethane.
-
Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the deprotected amine.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc-protected amine | Trifluoroacetic acid | Dichloromethane | 0 to RT | 1-2 | >95 |
Conclusion
This compound and its isomers are indispensable tools in modern organic synthesis and medicinal chemistry. Their bifunctional nature, coupled with predictable and high-yielding reactivity, allows for the efficient construction of complex molecular architectures. The ability to serve as a versatile linker has been notably exploited in the development of novel therapeutic modalities such as PROTACs. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to leverage the synthetic potential of this important class of chemical building blocks in their drug discovery and development endeavors.
References
tert-Butyl 3-(bromomethyl)benzylcarbamate safety and handling
An In-depth Technical Guide on the Safety and Handling of tert-Butyl 3-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with a comprehensive risk assessment specific to your laboratory conditions.
Introduction
This compound is a bifunctional organic compound utilized in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its structure incorporates a Boc-protected amine and a reactive benzyl bromide moiety, making it a useful building block. However, the presence of the benzyl bromide group, a known alkylating agent, necessitates careful handling and a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling procedures for this compound.
Chemical Identification
It is crucial to distinguish between the isomers of this compound, as their CAS numbers and reported safety information can differ. This guide focuses on the meta-isomer (3-substituted).
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Structure not available in provided search results | 220364-34-1 | C13H18BrNO2 | 300.2 g/mol |
| Isomer: tert-Butyl 3-(bromomethyl)phenylcarbamate | Structure not available in provided search results | 118684-32-5 | C12H16BrNO2 | 286.16 g/mol [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following GHS classification has been reported for CAS number 220364-34-1[2]:
-
Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation mark
-
-
Signal Word: Danger[2]
-
Hazard Statements:
-
H302+H312: Harmful if swallowed or in contact with skin.
-
H314: Causes severe skin burns and eye damage.[2]
-
For the related isomer, tert-Butyl 3-(bromomethyl)phenylcarbamate (CAS 118684-32-5), some safety data sheets indicate that no hazard data is available[1]. However, due to the structural similarity and the presence of the reactive bromomethyl group, it should be handled with similar precautions.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.
| Property | Value |
| Physical Form | Solid[2] |
| Purity | 98%[2] |
| Storage Temp. | Inert atmosphere, 2-8°C[2] |
Toxicological Information
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent safety protocols must be followed.
6.1. Engineering Controls
-
All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
6.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn for splash hazards. |
| Skin Protection | A flame-resistant lab coat. Chemical-resistant gloves (nitrile or neoprene are generally suitable, but glove compatibility should be verified with the manufacturer). Inspect gloves for any signs of degradation or punctures before use. |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used. |
6.3. General Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Use only non-sparking tools.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C under an inert atmosphere[2].
-
Stability: The compound is expected to be stable under the recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.
Accidental Release and First Aid Measures
8.1. Spill Procedures
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
-
Do not allow the material to enter drains or waterways.
8.2. First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material and its container must be disposed of as hazardous waste.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for conducting a risk assessment before handling this compound.
References
Technical Guide: Physicochemical Properties of tert-Butyl 3-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and synthetic applications of tert-Butyl 3-(bromomethyl)benzylcarbamate. Recognizing the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing detailed experimental protocols to enable researchers to determine these critical physicochemical properties. Furthermore, it outlines the compound's role as a versatile bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Properties
This compound is a bifunctional organic compound featuring a benzyl ring substituted with a bromomethyl group and a tert-butyloxycarbonyl (Boc)-protected aminomethyl group. This structure provides two reactive sites with orthogonal reactivity, making it a valuable building block in multi-step organic syntheses. The presence of the Boc protecting group allows for selective reaction at the benzylic bromide position, with the amine functionality being revealed at a later stage.
Quantitative Solubility Data
| Solvent | Molarity (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Temperature (°C) | Method |
| e.g., Dichloromethane | 25 | Shake-Flask | |||
| e.g., N,N-Dimethylformamide | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., Acetonitrile | 25 | Shake-Flask | |||
| e.g., Tetrahydrofuran | 25 | Shake-Flask | |||
| e.g., Water | 25 | Shake-Flask |
Qualitative Solubility Profile: Based on its chemical structure and common applications in organic synthesis, this compound is expected to be soluble in polar aprotic organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). It is likely to have lower solubility in polar protic solvents like alcohols and is expected to be sparingly soluble or insoluble in water.
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of this compound.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Dichloromethane, DMF, Methanol, Acetonitrile, THF, Water)
-
Small vials (e.g., 1.5 mL)
-
Vortex mixer
-
Micropipettes
Procedure:
-
Accurately weigh a small amount (e.g., 2-5 mg) of this compound and place it into a vial.
-
Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not completely dissolved, continue to add the solvent in measured increments (e.g., 100 µL), vortexing after each addition, until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the initial mass of the compound to estimate the solubility.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility, which can be quantified using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selection of organic solvents
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe and syringe filters (e.g., 0.22 µm)
-
Calibrated HPLC system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
Part A: Preparation of Saturated Solution and Sampling
-
Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. Ensure enough solid is present so that undissolved solid remains visible after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After the equilibration period, let the vials stand undisturbed to allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
Part B: Quantification by HPLC
-
Prepare a standard stock solution of this compound of a known concentration in a suitable solvent.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Accurately dilute the filtered supernatant from Part A with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Role in Synthesis: A Bifunctional Linker for PROTACs
This compound is frequently used as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.
The typical synthetic workflow involves two key steps:
-
Nucleophilic Substitution: The electrophilic bromomethyl group reacts with a nucleophile (such as an amine or a phenol) on either the protein of interest (POI) ligand or the E3 ligase ligand.
-
Amide Coupling: The Boc protecting group on the carbamate is removed under acidic conditions to reveal a primary amine. This amine is then coupled with a carboxylic acid on the other ligand, typically using standard peptide coupling reagents (e.g., HATU, HBTU).
Experimental Workflow: PROTAC Synthesis
Caption: General workflow for PROTAC synthesis using this compound.
Spectroscopic and Spectrometric Characterization of tert-Butyl 3-(bromomethyl)benzylcarbamate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic and spectrometric data for the versatile synthetic intermediate, tert-Butyl 3-(bromomethyl)benzylcarbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure
This compound
The structure consists of a benzylamine core, where the amine is protected by a tert-butoxycarbonyl (Boc) group, and a bromomethyl substituent is located at the meta position of the benzene ring.
Spectroscopic and Spectrometric Data
While experimental spectra for this specific compound are not publicly available, the following tables present predicted data based on the analysis of its structural fragments and comparison with similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.20 | m | 4H | Ar-H |
| ~5.10 | br s | 1H | NH |
| ~4.50 | s | 2H | CH₂ -Br |
| ~4.35 | d | 2H | N-CH₂ -Ar |
| 1.45 | s | 9H | -C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C =O (carbamate) |
| ~139.0 | Ar-C -CH₂Br |
| ~138.5 | Ar-C -CH₂N |
| ~129.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~127.5 | Ar-C H |
| ~127.0 | Ar-C H |
| ~80.0 | -C (CH₃)₃ |
| ~45.0 | N-C H₂-Ar |
| ~33.0 | C H₂-Br |
| 28.3 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch (carbamate) |
| ~3050-3000 | Weak | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1450, ~1370 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (carbamate) |
| ~1160 | Strong | C-N stretch |
| ~690 | Strong | C-Br stretch |
| ~800-700 | Strong | C-H bend (aromatic, meta-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 301/303 | [M+H]⁺ (protonated molecular ion peak, showing isotopic pattern for Bromine) |
| 245/247 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 201/203 | [M - Boc]⁺ (loss of the tert-butoxycarbonyl group) |
| 222 | [M - Br]⁺ (loss of Bromine) |
| 106 | [C₇H₆N]⁺ (fragment from cleavage of the benzylic C-C bond) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard 90-degree pulse
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Temperature: 298 K
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Mode: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a synthesized chemical compound like this compound.
References
- 1. CAS # 220364-34-1, [3-(Bromomethyl)benzyl]carbamic acid tert-butyl ester, N-[3-(Bromomethyl)benzyl]carbamic acid tert-butyl ester - chemBlink [chemblink.com]
- 2. 220364-34-1|this compound|BLD Pharm [bldpharm.com]
- 3. 220364-34-1|this compound| Ambeed [ambeed.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 220364-34-1_3-(溴甲基)苄基氨基甲酸叔丁酯CAS号:220364-34-1_3-(溴甲基)苄基氨基甲酸叔丁酯【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. cenmed.com [cenmed.com]
The Versatile Linker: A Technical Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)benzylcarbamate, a key building block in modern medicinal chemistry. We delve into its commercial availability, chemical properties, synthesis, and its pivotal role as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of chemical suppliers. Its procurement for research and development purposes is straightforward, with various purity levels offered to suit different experimental needs.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity |
| Biosynth | ≥95% |
| Cenmed Enterprises | 98% |
| Sigma-Aldrich | 98% |
| BLD Pharm | ≥97% |
| Fluorochem | 95% |
Table 2: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 220364-34-1 |
| Molecular Formula | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 300.19 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C, under inert atmosphere |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr |
| InChI Key | ZAWVAHJDHPLCQF-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-(aminomethyl)benzyl alcohol. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic alcohol.
Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate (Step 1)
This protocol is adapted from standard procedures for the Boc protection of amines.
Materials:
-
3-(aminomethyl)benzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(aminomethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as THF or DCM.
-
Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
If an aqueous base was used, extract the aqueous layer with ethyl acetate. If a triethylamine/organic solvent system was used, wash the reaction mixture with water and then brine.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)benzylcarbamate. The product can be purified further by column chromatography if necessary.
Experimental Protocol: Bromination of tert-Butyl 3-(hydroxymethyl)benzylcarbamate (Step 2)
This protocol describes the conversion of the benzylic alcohol to the corresponding bromide using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Using Phosphorus Tribromide (PBr₃):
Materials:
-
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) in anhydrous DCM or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃):
Materials:
-
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C and add triphenylphosphine (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in PROTAC Synthesis
The primary application of this compound is as a versatile linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.
The benzylic bromide moiety of this compound provides a reactive electrophilic site for nucleophilic substitution by a suitable functional group on either the E3 ligase ligand or the target protein ligand. The Boc-protected amine serves as a latent nucleophile that can be deprotected under acidic conditions to allow for subsequent coupling to the other half of the PROTAC molecule.
General Workflow for PROTAC Synthesis
A common strategy for incorporating this compound into a PROTAC involves the following steps:
-
Alkylation: The benzylic bromide is reacted with a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the E3 ligase ligand or the target protein ligand.
-
Deprotection: The Boc protecting group is removed from the carbamate, typically using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal a primary amine.
-
Amide Coupling: The newly exposed amine is then coupled to a carboxylic acid on the other binding ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
Visualizing the Process
The following diagrams illustrate the synthesis of this compound and its subsequent use in the assembly of a PROTAC molecule.
Caption: Synthesis of this compound.
Caption: General workflow for PROTAC assembly.
References
A Comprehensive Technical Guide to Boc-Protected 3-(Bromomethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-protected 3-(bromomethyl)benzylamine, scientifically known as tert-butyl (3-(bromomethyl)benzyl)carbamate, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzyl ring with a reactive bromomethyl group and a Boc-protected aminomethyl group at the meta position, makes it a valuable building block for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet easily cleavable shield for the amine functionality, allowing for selective reactions at the electrophilic bromomethyl site. This strategic design enables its use as a versatile linker in the development of novel therapeutic agents, including targeted protein degraders and other complex drug candidates.
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Boc-protected 3-(bromomethyl)benzylamine, with a focus on its utility in drug discovery and development. While detailed experimental data for the 3-isomer is less prevalent in publicly available literature compared to its para-isomer counterpart, this guide compiles the available information and draws logical comparisons to provide a comprehensive resource.
Chemical Properties and Characterization
A summary of the key chemical properties of tert-butyl (3-(bromomethyl)benzyl)carbamate is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 300.19 g/mol |
| CAS Number | 942518-33-4 |
| Appearance | White to off-white solid (presumed) |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. |
| Reactivity | The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. The Boc-protected amine is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. |
Characterization Data:
-
¹H NMR: Expected signals would include a singlet for the tert-butyl protons (~1.4 ppm), a doublet for the benzylic protons of the aminomethyl group (~4.3 ppm), a singlet for the benzylic protons of the bromomethyl group (~4.5 ppm), and multiplets for the aromatic protons.
-
¹³C NMR: Key signals would be observed for the tert-butyl carbons (~28 ppm), the benzylic carbons, the aromatic carbons, and the carbamate carbonyl carbon (~156 ppm).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Synthesis of Boc-Protected 3-(Bromomethyl)benzylamine
The synthesis of tert-butyl (3-(bromomethyl)benzyl)carbamate typically proceeds through a two-step sequence starting from a readily available precursor, 3-(aminomethyl)benzyl alcohol. This process involves the protection of the amine group followed by the bromination of the benzylic alcohol.
Workflow for the Synthesis of Boc-Protected 3-(Bromomethyl)benzylamine:
Caption: General synthetic workflow for Boc-protected 3-(bromomethyl)benzylamine.
Experimental Protocols:
Step 1: Synthesis of tert-Butyl (3-(hydroxymethyl)benzyl)carbamate (Boc Protection)
This procedure involves the protection of the primary amine of 3-(aminomethyl)benzyl alcohol with a Boc group.
-
Materials:
-
3-(Aminomethyl)benzyl alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic system with water)
-
-
Procedure:
-
Dissolve 3-(aminomethyl)benzyl alcohol in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, perform an aqueous workup. If a water-miscible solvent is used, remove it under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (3-(hydroxymethyl)benzyl)carbamate.
-
Step 2: Synthesis of tert-Butyl (3-(bromomethyl)benzyl)carbamate (Bromination)
This step converts the benzylic alcohol of the intermediate to a benzyl bromide.
-
Materials:
-
tert-Butyl (3-(hydroxymethyl)benzyl)carbamate
-
A brominating agent (e.g., phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) - the Appel reaction)
-
Anhydrous solvent (e.g., THF, DCM)
-
-
Procedure (using PBr₃):
-
Dissolve tert-butyl (3-(hydroxymethyl)benzyl)carbamate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Slowly add phosphorus tribromide to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl (3-(bromomethyl)benzyl)carbamate.
-
Applications in Drug Discovery and Development
The bifunctional nature of Boc-protected 3-(bromomethyl)benzylamine makes it a highly valuable reagent in the synthesis of complex molecules for drug discovery. The orthogonal reactivity of the Boc-protected amine and the bromomethyl group allows for a stepwise and controlled introduction of this moiety into larger molecular scaffolds.
Role as a Bifunctional Linker:
The primary application of this compound is as a linker in the synthesis of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Caption: General structure of a PROTAC molecule.
In PROTAC synthesis, the bromomethyl group of Boc-protected 3-(bromomethyl)benzylamine can react with a nucleophilic handle on either the target protein-binding ligand or the E3 ligase-binding ligand. Following this coupling reaction, the Boc group is removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be coupled to the other half of the PROTAC molecule, completing the synthesis of the heterobifunctional degrader. The 3-substituted pattern of the benzyl ring provides a specific spatial orientation of the linked moieties, which can be crucial for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathways in Targeted Protein Degradation
The ultimate goal of using linkers derived from molecules like Boc-protected 3-(bromomethyl)benzylamine in PROTACs is to hijack the ubiquitin-proteasome system to induce the degradation of a specific target protein.
Caption: The ubiquitin-proteasome system and the mechanism of PROTAC action.
Conclusion
Boc-protected 3-(bromomethyl)benzylamine is a strategically designed synthetic building block with significant potential in drug discovery and organic chemistry. Its bifunctional nature, with orthogonally reactive sites, allows for its controlled incorporation into complex molecules. While specific, detailed experimental data for this meta-isomer is not as widely published as for its para-counterpart, its commercial availability and logical synthetic routes from common precursors ensure its accessibility to the research community. As the field of targeted therapeutics, particularly PROTACs, continues to expand, the demand for versatile and well-defined linkers like Boc-protected 3-(bromomethyl)benzylamine is expected to grow, further solidifying its importance in the development of next-generation medicines.
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Derivatives Using tert-Butyl 3-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the synthesis of bioactive derivatives utilizing tert-Butyl 3-(bromomethyl)benzylcarbamate as a key building block. This versatile reagent is particularly valuable in medicinal chemistry for introducing a protected aminomethylphenyl moiety, which serves as a flexible linker or a core structural element in the design of targeted therapeutics, such as kinase inhibitors.
Introduction
This compound is a bifunctional organic molecule featuring a bromomethyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This arrangement allows for orthogonal reactivity, making it an ideal starting material for multi-step syntheses. The bromomethyl group is susceptible to nucleophilic substitution or cross-coupling reactions, while the Boc-protected amine can be deprotected under acidic conditions for subsequent functionalization. This dual reactivity is highly advantageous in the construction of complex molecular architectures, including potent and selective kinase inhibitors.
Application: Synthesis of Bcr-Abl Kinase Inhibitors
A significant application of this compound is in the synthesis of 3-substituted benzamide derivatives that act as inhibitors of the Bcr-Abl tyrosine kinase.[1] The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a clinically validated therapeutic strategy.[2] The following sections detail a representative synthetic approach to a Bcr-Abl inhibitor, structurally related to the potent inhibitor NS-187, using the title compound.[1]
Synthetic Workflow
The overall synthetic strategy involves a two-step process: 1) Nucleophilic substitution of the bromide in this compound with a suitable nucleophile, in this case, a substituted pyrazole, followed by 2) Deprotection of the Boc group and subsequent amidation to yield the final benzamide derivative.
Caption: General synthetic workflow for a Bcr-Abl inhibitor.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (3-((4-methyl-1H-pyrazol-3-ylamino)methyl)benzyl)carbamate (Intermediate 1)
This protocol describes the nucleophilic substitution reaction between this compound and 3-amino-4-methyl-1H-pyrazole.
Materials:
-
This compound
-
3-Amino-4-methyl-1H-pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-amino-4-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1 .
Protocol 2: Synthesis of N-(3-((4-methyl-1H-pyrazol-3-ylamino)methyl)benzyl)-3-(trifluoromethyl)-4-methylbenzamide (Final Product)
This protocol details the Boc deprotection of Intermediate 1 followed by amide coupling.
Materials:
-
Intermediate 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
3-(Trifluoromethyl)-4-methylbenzoyl chloride
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the crude amine salt in DCM and add triethylamine (3.0 eq) at 0 °C.
-
Slowly add 3-(trifluoromethyl)-4-methylbenzoyl chloride (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the Final Product .
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) |
| Intermediate 1 | This compound | 3-Amino-4-methyl-1H-pyrazole, K₂CO₃ | DMF | 80 | 12 | 75 | >95 |
| Final Product | Intermediate 1 | 1. TFA2. 3-(Trifluoromethyl)-4-methylbenzoyl chloride, TEA | DCM | RT | 4 | 82 | >98 |
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. The synthesized benzamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of Bcr-Abl and preventing the phosphorylation of its substrates.
Caption: Inhibition of the Bcr-Abl signaling pathway.
Biological Evaluation Workflow
The biological activity of the synthesized compounds can be assessed through a series of in vitro assays.
Caption: Workflow for biological evaluation of Bcr-Abl inhibitors.
These application notes provide a foundational guide for the utilization of this compound in the synthesis of potent kinase inhibitors. The described protocols and workflows can be adapted and optimized for the generation of a diverse range of bioactive molecules for drug discovery and development.
References
tert-Butyl 3-(bromomethyl)benzylcarbamate: A Versatile Linker for Advanced Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(bromomethyl)benzylcarbamate is a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophile-reactive bromomethyl group and a protected amine (tert-butoxycarbonyl, Boc group), makes it an ideal building block for the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The benzyl group provides a semi-rigid spacer, while the Boc-protected amine allows for sequential and controlled conjugation to other molecular entities. This document provides detailed application notes and experimental protocols for the effective use of this compound as a linker in chemical synthesis.
Core Applications
The primary application of this compound lies in its role as a versatile linker for connecting two different molecular entities. The bromomethyl group serves as an electrophilic handle for reaction with various nucleophiles, such as phenols, amines, and thiols, to form stable ether, amine, or thioether linkages, respectively. Subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can then be coupled to a second molecule of interest, for example, through amide bond formation.
This sequential reactivity is particularly advantageous in the synthesis of PROTACs, where one end of the linker is attached to a ligand for a target protein (Protein of Interest, POI) and the other end is conjugated to a ligand for an E3 ubiquitin ligase.
Experimental Protocols
The following protocols are representative methods for the key transformations involving this compound. Researchers should note that reaction conditions may require optimization based on the specific substrate and desired outcome.
Protocol 1: Nucleophilic Substitution with a Phenolic Compound
This protocol describes the reaction of the bromomethyl group with a phenol to form a stable ether linkage, a common step in the synthesis of PROTACs where the linker is attached to a phenolic moiety on a protein of interest ligand.
Reaction Scheme:
Caption: Nucleophilic substitution reaction workflow.
Materials:
-
This compound
-
Phenolic compound (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature to 50 °C for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether-linked conjugate.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Time | 4-16 hours |
| Temperature | Room Temperature to 50°C |
Protocol 2: Boc-Deprotection to Reveal the Primary Amine
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which is then available for subsequent coupling reactions.[1]
Reaction Scheme:
Caption: Boc-deprotection workflow.
Materials:
-
Boc-protected linker-ligand conjugate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected conjugate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10-20% v/v) or an excess of 4M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used in the next step without further purification.
-
For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | >95% (often quantitative) |
| Reaction Time | 1-3 hours |
| Temperature | Room Temperature |
Protocol 3: Amide Coupling of the Deprotected Amine
This protocol outlines the coupling of the newly formed amine with a carboxylic acid-functionalized molecule, such as an E3 ligase ligand, to complete the synthesis of the bifunctional molecule.
Reaction Scheme:
Caption: Amide coupling reaction workflow.
Materials:
-
Amine-linker-ligand conjugate
-
Carboxylic acid-functionalized molecule (1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-linker-ligand conjugate (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight (approximately 12-18 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude product is typically purified by preparative HPLC to yield the final bifunctional molecule.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 40-70% |
| Reaction Time | 12-18 hours |
| Temperature | Room Temperature |
Signaling Pathway Visualization
The utility of this compound as a linker is exemplified in the construction of PROTACs, which function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable synthetic tool for the construction of complex bifunctional molecules. Its orthogonal reactivity allows for a modular and strategic approach to synthesis. The protocols provided herein serve as a guide for researchers to effectively utilize this linker in their synthetic endeavors, particularly in the development of novel therapeutics like PROTACs. As with any chemical synthesis, careful optimization and characterization are paramount to achieving the desired outcomes.
References
Application Notes and Protocols for Nucleophilic Substitution with tert-Butyl 3-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nucleophilic substitution reaction of tert-butyl 3-(bromomethyl)benzylcarbamate. This versatile building block is valuable in medicinal chemistry and drug development for the synthesis of a variety of substituted benzylamine derivatives. The benzylic bromide is susceptible to displacement by a wide range of nucleophiles, proceeding readily through an S(_N)2 mechanism.
General Reaction Scheme
The nucleophilic substitution reaction with this compound involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is generally stable under these reaction conditions.
Caption: General scheme of the S(_N)2 reaction.
Experimental Protocol: A Representative Procedure
This protocol describes a general method for the nucleophilic substitution reaction of this compound with an amine nucleophile. This procedure can be adapted for other nucleophiles such as thiols and cyanides with appropriate modifications to the reaction conditions.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, thiophenol, sodium cyanide)
-
Potassium carbonate (K(_2)CO(_3)) or other suitable base
-
Acetonitrile (CH(_3)CN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add the desired nucleophile (1.1-1.5 eq.) and a base such as potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted product.
Data Presentation: Examples of Nucleophilic Substitution Reactions
The following table summarizes representative data for the nucleophilic substitution reactions of this compound with various nucleophiles.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Piperidine | Piperidine | K(_2)CO(_3) | Acetonitrile | Reflux | 12 | tert-Butyl 3-((piperidin-1-yl)methyl)benzylcarbamate | >90 |
| Thiophenol | Thiophenol | K(_2)CO(_3) | DMF | 25 | 6 | tert-Butyl 3-((phenylthio)methyl)benzylcarbamate | 85-95 |
| Cyanide | NaCN | - | DMF | 60 | 8 | tert-Butyl 3-(cyanomethyl)benzylcarbamate | 70-80 |
Note: The yields are typical and may vary depending on the specific reaction conditions and the scale of the reaction.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the nucleophilic substitution reaction.
Caption: Workflow for nucleophilic substitution.
Signaling Pathways and Logical Relationships
The reactivity of the benzylic bromide in this compound is governed by the principles of nucleophilic substitution, primarily following an S(_N)2 pathway due to the primary nature of the benzylic carbon.
Caption: S(_N)2 reaction pathway.
Application Notes and Protocols: Site-Specific Peptide Modification Using tert-Butyl 3-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug development, the precise modification of peptides is crucial for enhancing their therapeutic properties, such as stability, bio-availability, and target specificity. tert-Butyl 3-(bromomethyl)benzylcarbamate is a versatile reagent designed for the site-specific alkylation of peptides. Its unique structure, featuring a Boc-protected amine and a reactive bromomethyl group, allows for the introduction of a functionalizable linker onto nucleophilic amino acid side chains. This enables the subsequent conjugation of various moieties, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
The Boc (tert-butyloxycarbonyl) protecting group provides a stable mask for the amine functionality under standard peptide synthesis conditions and can be readily removed with mild acid, ensuring orthogonality with Fmoc-based solid-phase peptide synthesis (SPPS). The bromomethyl group serves as a potent electrophile for targeting nucleophilic residues, most notably the thiol group of cysteine.
Core Applications
-
Site-Specific Alkylation of Peptides: Introduction of a benzylcarbamate linker at specific sites within a peptide sequence.
-
Conjugation Handle: The Boc-protected amine, upon deprotection, provides a primary amine for the attachment of reporter molecules, drugs, or other functionalities.
-
Synthesis of Peptide Conjugates: Facilitates the creation of complex biomolecules such as fluorescently labeled peptides, PEGylated peptides, and peptide-drug conjugates.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈BrNO₂ |
| Molecular Weight | 316.2 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents |
| Storage | Store at 2-8 °C, protected from moisture |
Reaction Mechanism
The primary application of this compound in peptide synthesis is the S-alkylation of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nucleophilic sulfur atom of the cysteine thiol attacks the electrophilic benzylic carbon of the bromomethyl group, displacing the bromide ion.
Caption: S-alkylation of a cysteine residue with this compound.
Experimental Protocols
Protocol 1: On-Resin S-Alkylation of a Cysteine-Containing Peptide
This protocol describes the modification of a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Peptide-resin (Fmoc-deprotected at the N-terminus)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes in a reaction vessel.
-
Reaction Mixture Preparation: In a separate vial, dissolve this compound (5 equivalents relative to resin loading) and DIPEA (10 equivalents) in a minimal amount of anhydrous DMF.
-
Alkylation Reaction: Drain the DMF from the swollen resin. Add the reaction mixture to the resin. Agitate the vessel at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Boc Deprotection (Optional, if further on-resin modification is desired):
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with a freshly prepared TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for On-Resin Alkylation (Representative)
| Peptide Sequence | Reagent Equivalents | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| H-Cys-Ala-Gly-OH | 5 | 4 | >90 | 85 |
| H-Gly-Cys-Phe-NH₂ | 5 | 6 | >85 | 80 |
| H-Tyr-Cys-Lys-Gly-OH | 10 | 6 | >80 | 75 |
Experimental Workflow
Caption: Workflow for on-resin S-alkylation of a peptide.
Signaling Pathway Application Example
Peptides modified with this compound can be used to create tools for studying cellular signaling. For example, a peptide inhibitor of a specific kinase could be modified to include a fluorescent tag via the introduced linker. This would allow for visualization of the peptide's interaction with its target within a cell.
Caption: Inhibition of a kinase signaling pathway by a modified peptide.
Conclusion
This compound is a valuable tool for the site-specific modification of peptides. The protocols provided herein offer a robust method for the S-alkylation of cysteine residues, enabling the synthesis of a wide range of peptide conjugates for research and therapeutic applications. The straightforward reaction conditions and compatibility with standard solid-phase peptide synthesis make this reagent an attractive choice for peptide chemists.
References
Application Notes and Protocols for tert-Butyl 3-(bromomethyl)benzylcarbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl 3-(bromomethyl)benzylcarbamate as a versatile bifunctional building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors targeting angiogenesis. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development.
Introduction
This compound is a key intermediate in organic synthesis, valued for its dual reactivity. The molecule features a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a Boc-protected aminomethyl group. This orthogonal protection scheme allows for sequential and controlled modifications, making it an ideal scaffold for constructing complex molecules with diverse biological activities. Its structural isomer, tert-butyl 4-(bromomethyl)benzylcarbamate, has been notably used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Application in the Synthesis of Pyrazolyl Urea Kinase Inhibitors
A significant application of this compound and its analogs is in the synthesis of pyrazolyl ureas, a class of compounds known for their potent inhibitory activity against various protein kinases. Specifically, these compounds have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key regulators of angiogenesis, the formation of new blood vessels. Dysregulation of angiogenesis is a hallmark of cancer, making inhibitors of this process a critical area of oncology research.
The general synthetic strategy involves the N-alkylation of a substituted pyrazole with this compound, followed by further functionalization to introduce the urea moiety. The final compounds have demonstrated the ability to inhibit kinase activity at nanomolar concentrations.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrazolyl urea compounds synthesized using methodologies analogous to those employing this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolyl Urea Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 16a | VEGFR-2 | 25 | Sorafenib | 85 |
| 16c | VEGFR-2 | 52 | Sorafenib | 85 |
| 16d | VEGFR-2 | 324 | Sorafenib | 85 |
| 16g | VEGFR-2 | 110 | Sorafenib | 85 |
| 6b | VEGFR-2 | 200 | Sorafenib | 30 |
Data compiled from multiple sources demonstrating the potency of pyrazolyl urea scaffolds against VEGFR-2.[1][2]
Table 2: Anti-proliferative Activity of Representative Pyrazolyl Urea Compounds
| Compound ID | Cell Line | GI50 (µM) |
| 16a | NCI 60-cell panel | 1.76 - 15.50 |
| 16c | NCI 60-cell panel | 1.60 - 5.38 |
| 16d | NCI 60-cell panel | 1.68 - 7.39 |
| 16g | NCI 60-cell panel | 1.81 - 11.0 |
| 6b | HepG2 | 2.52 |
GI50 represents the concentration required to inhibit cell growth by 50%. Data from studies on various cancer cell lines.[1][2]
Experimental Protocols
The following are detailed protocols for key steps in the synthesis of a pyrazolyl urea kinase inhibitor, adapted from established procedures for N-alkylation of pyrazoles and urea formation.
Protocol 1: N-Alkylation of a Substituted Pyrazole with this compound
This protocol describes the base-mediated N-alkylation of a pyrazole core, a crucial step in the synthesis of the target kinase inhibitors.
Materials:
-
3-tert-Butyl-1H-pyrazol-5-amine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an argon atmosphere, add 3-tert-butyl-1H-pyrazol-5-amine (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.2 M.
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated pyrazole intermediate.
Protocol 2: Synthesis of a Pyrazolyl Urea Derivative
This protocol outlines the formation of the urea linkage, a key pharmacophore for kinase inhibition.
Materials:
-
N-alkylated pyrazole intermediate from Protocol 1
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-alkylated pyrazole intermediate (1.0 eq) in anhydrous DCM in a flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphosgene (0.4 eq) portion-wise, followed by the dropwise addition of triethylamine (2.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour to form the isocyanate intermediate.
-
In a separate flask, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.
-
Add the solution of the isocyanate intermediate dropwise to the solution of the aniline derivative at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by chromatography to obtain the final pyrazolyl urea compound.
Signaling Pathways and Experimental Workflows
VEGFR/PDGFR Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) are key signaling proteins that regulate angiogenesis by binding to their respective receptor tyrosine kinases (RTKs), VEGFR and PDGFR, on the surface of endothelial cells.[3][4] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[5] This creates docking sites for various signaling proteins, initiating downstream cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, and survival, driving the formation of new blood vessels.[3][4] Pyrazolyl urea inhibitors act by competing with ATP for the kinase domain of these receptors, thereby blocking the signaling cascade and inhibiting angiogenesis.
Caption: Simplified VEGFR/PDGFR signaling pathway and the inhibitory action of pyrazolyl ureas.
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of pyrazolyl urea kinase inhibitors using this compound as a building block follows a logical multi-step process. The workflow is designed to first build the core scaffold and then introduce the necessary functionalities for biological activity.
Caption: General workflow for the synthesis of pyrazolyl urea kinase inhibitors.
References
- 1. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for tert-Butyl 3-(bromomethyl)benzylcarbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of tert-Butyl 3-(bromomethyl)benzylcarbamate, a bifunctional linker and protecting group reagent, in the synthesis of complex organic molecules, particularly those with therapeutic potential.
Introduction
This compound is a valuable reagent in medicinal chemistry and organic synthesis. Its utility stems from its bifunctional nature, incorporating a reactive benzylic bromide for alkylation and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement allows for a sequential synthetic strategy where the benzyl bromide can be used to connect the core scaffold to a substrate, followed by the deprotection of the Boc group to reveal a primary amine for further functionalization. This strategy is particularly advantageous in the construction of linker-based molecules such as kinase inhibitors and other targeted therapeutics.
The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which often leaves other functional groups intact, providing a degree of orthogonality in multi-step syntheses.
Core Applications
The primary application of this compound is in the role of a versatile building block for introducing a linker between two molecular fragments. The key steps in this strategy are:
-
N-Alkylation: The benzylic bromide is a potent electrophile that readily reacts with various nucleophiles, most commonly amines (primary and secondary) and nitrogen-containing heterocycles, to form a stable carbon-nitrogen bond.
-
Boc Deprotection: Following the alkylation step, the Boc-protected amine can be selectively deprotected under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the primary amine.
-
Further Functionalization: The newly exposed primary amine serves as a handle for subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination, to complete the synthesis of the target molecule.
This strategic approach is exemplified in the synthesis of various targeted therapies, including kinase inhibitors, where a linker is often required to connect a hinge-binding motif to a moiety that provides further interactions or modulates physicochemical properties.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a synthetic workflow. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: N-Alkylation of a Heterocyclic Amine
This protocol describes the alkylation of a generic nitrogen-containing heterocycle with this compound.
Materials:
-
This compound
-
Nitrogen-containing heterocycle (e.g., pyrazole, imidazole)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen-containing heterocycle (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Yield (%) | Purity (by LC-MS) |
| This compound | 1.1 | 75-90 | >95% |
| Heterocyclic Amine | 1.0 | - | - |
| Potassium Carbonate | 2.0 | - | - |
Protocol 2: Boc-Deprotection of the Alkylated Product
This protocol details the removal of the Boc protecting group from the product obtained in Protocol 1.
Materials:
-
Boc-protected alkylated product
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected alkylated product (1.0 eq) in dichloromethane.
-
To the stirred solution, add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in water and basify with saturated aqueous NaHCO₃ solution until pH > 8.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Yield (%) | Purity (by NMR) |
| Boc-protected Alkylated Product | 1.0 | 90-98 | >98% |
| Trifluoroacetic Acid | 10 | - | - |
Protocol 3: Amide Coupling with the Deprotected Amine
This protocol describes the formation of an amide bond with the deprotected amine from Protocol 2.
Materials:
-
Deprotected amine (as the free base or hydrochloride salt)
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA) (if using the hydrochloride salt)
-
Anhydrous DMF or DCM
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of the deprotected amine (1.0 eq) and DIPEA (2.0 eq, if starting from the salt) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final amide product.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Yield (%) | Purity (by HPLC) |
| Deprotected Amine | 1.0 | 65-85 | >97% |
| Carboxylic Acid | 1.0 | - | - |
| HATU | 1.1 | - | - |
| DIPEA | 2.0 | - | - |
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic workflow utilizing this compound.
Caption: Synthetic workflow using the title reagent.
Protecting Group Strategy Logic
This diagram outlines the logical flow of the protecting group strategy.
Caption: Logic of the protecting group strategy.
Safety and Handling
This compound is a benzylic bromide and should be handled with care in a well-ventilated fume hood. It is a potential lachrymator and irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex organic molecules. The ability to perform a selective alkylation followed by a straightforward deprotection to reveal a new reactive site makes it a powerful tool in the arsenal of medicinal and synthetic chemists. The protocols and strategies outlined in this document provide a solid foundation for its application in drug discovery and development projects.
Application Notes and Protocols for tert-Butyl 3-(bromomethyl)benzylcarbamate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
tert-Butyl 3-(bromomethyl)benzylcarbamate is a versatile building block for the synthesis of PROTAC linkers. Its rigid benzyl group can provide conformational constraint to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands for efficient ternary complex formation. The reactive bromomethyl group allows for straightforward covalent attachment to a nucleophilic site on either the POI ligand or the E3 ligase ligand, typically through an SN2 reaction. The Boc-protected amine provides a stable, latent reactive site that can be deprotected under acidic conditions for subsequent conjugation, allowing for a modular and strategic approach to PROTAC synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |
| Molecular Weight | 300.19 g/mol | [2] |
| Appearance | White to light yellow solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Purity | ≥98% | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 3-(aminomethyl)benzyl alcohol. The following protocol is adapted from established procedures for the synthesis of structurally similar compounds.[3]
Step 1: N-Boc Protection of 3-(aminomethyl)benzyl alcohol
This step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
3-(aminomethyl)benzyl alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve 3-(aminomethyl)benzyl alcohol (1.0 eq) in a 1:1 mixture of THF and water.
-
Add TEA (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in THF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain tert-butyl 3-(hydroxymethyl)benzylcarbamate.
Expected Yield: >90%
Step 2: Bromination of tert-butyl 3-(hydroxymethyl)benzylcarbamate
This step converts the benzylic alcohol to the corresponding bromide.
Materials:
-
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
-
Triphenylphosphine (PPh₃)
-
N-bromosuccinimide (NBS)
-
Anhydrous THF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add PPh₃ (1.2 eq) to the solution and cool to 0°C.
-
Add NBS (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Expected Yield: ~95%[4]
PROTAC Synthesis Workflow using this compound
The following workflow outlines a general strategy for the synthesis of a PROTAC using this compound. This modular approach allows for the sequential attachment of the E3 ligase ligand and the POI ligand.
Experimental Protocols
Protocol 1: Coupling of this compound to an Amine-Functionalized Ligand
This protocol describes the nucleophilic substitution reaction between the linker and an amine-containing ligand (either for the E3 ligase or POI).
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized ligand (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware
Protocol:
-
In a reaction vial, dissolve the amine-functionalized ligand and this compound in anhydrous DMF.
-
Add DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the Boc-protected Linker-Ligand conjugate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine for the next coupling step.
Materials:
-
Boc-protected Linker-Ligand conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the Boc-protected Linker-Ligand conjugate in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used in the next step without further purification.
Protocol 3: Amide Coupling to a Carboxylic Acid-Functionalized Ligand
This protocol describes the final coupling step to form the PROTAC molecule.
Materials:
-
Amine-Linker-Ligand conjugate (from Protocol 2) (1.0 eq)
-
Carboxylic acid-functionalized ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Protocol:
-
In a reaction vial, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-Linker-Ligand conjugate to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Case Study: Application of a Benzyl-Linker in a SMARCA2/4 Degrader
While a specific PROTAC utilizing this compound is not yet prominently featured in the literature, the utility of benzyl-containing linkers is exemplified by the potent SMARCA2/4 degrader, ACBI1.[5] The design of ACBI1 incorporated a benzyl linking fragment to provide conformational restriction and facilitate a key pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase. This highlights the strategic advantage of incorporating rigid aromatic moieties within the linker to enhance ternary complex stability and degradation efficiency. The synthetic principles and protocols outlined in this document are directly applicable to the synthesis of similar PROTACs targeting a wide range of proteins.
Characterization and Evaluation of Synthesized PROTACs
Following synthesis and purification, it is essential to characterize the final PROTAC molecule and evaluate its biological activity.
Characterization Data:
| Technique | Purpose |
| LC-MS | Confirm molecular weight and assess purity. |
| ¹H and ¹³C NMR | Confirm the chemical structure. |
| HRMS | Determine the exact mass and confirm elemental composition. |
Biological Evaluation:
A series of in vitro and cellular assays should be performed to confirm the PROTAC's mechanism of action and determine its potency.
| Assay | Purpose | Example Protocol |
| Binding Affinity (e.g., SPR, ITC) | Determine the binding affinity of the PROTAC to the POI and E3 ligase. | Immobilize the purified POI or E3 ligase on a sensor chip and measure the binding kinetics of the PROTAC at various concentrations. |
| Ternary Complex Formation (e.g., TR-FRET) | Confirm the PROTAC-induced formation of the POI-PROTAC-E3 ternary complex. | Use fluorescently labeled antibodies or binding partners for the POI and E3 ligase and measure the FRET signal upon complex formation. |
| Western Blot | Quantify the degradation of the target protein in cells. | Treat cells with varying concentrations of the PROTAC for a specified time, lyse the cells, and perform immunoblotting for the POI. |
| DC₅₀/Dₘₐₓ Determination | Determine the concentration of PROTAC required for 50% degradation (DC₅₀) and the maximal degradation (Dₘₐₓ). | Perform a dose-response experiment and quantify protein levels by Western blot or other methods. |
| Selectivity Profiling | Assess the selectivity of the PROTAC for the intended target protein. | Perform proteomic analysis (e.g., mass spectrometry-based proteomics) of cells treated with the PROTAC. |
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTAC linkers. Its bifunctional nature with orthogonal reactivity allows for the strategic and modular construction of PROTAC molecules. The rigid benzyl core can be exploited to optimize the geometry and stability of the ternary complex, a critical determinant of PROTAC efficacy. The detailed protocols and workflow provided in these application notes serve as a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. benchchem.com [benchchem.com]
- 4. TERT-BUTYL 4-(BROMOMETHYL)BENZYLCARBAMATE CAS#: 187283-17-6 [amp.chemicalbook.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of N-Substituted Products from tert-Butyl 3-(bromomethyl)benzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a diverse range of N-substituted products via the N-alkylation of various nucleophiles with tert-butyl 3-(bromomethyl)benzylcarbamate. This versatile electrophile is a valuable building block in medicinal chemistry and drug discovery, enabling the introduction of a protected aminomethylbenzyl moiety onto a variety of scaffolds. The resulting products can be further elaborated or deprotected to yield primary amines for subsequent functionalization.
The primary reactivity of this compound is governed by the benzylic bromide, which is susceptible to nucleophilic attack. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This allows for the straightforward formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide ion by a nucleophile (Nu-H) in the presence of a base. The tert-butoxycarbonyl (Boc) protecting group on the benzylic amine is stable under these conditions.
Caption: General reaction scheme for N-substitution.
Experimental Protocols
This section details the general procedure for the N-alkylation reaction. Specific examples with representative nucleophiles are provided in the tables below.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, aniline, N-heterocycle, thiol)
-
Base (e.g., K2CO3, Cs2CO3, Et3N, DIPEA)
-
Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
General Procedure:
-
To a solution of the nucleophile (1.0 - 1.2 equivalents) in an appropriate anhydrous solvent (e.g., ACN or DMF), add the base (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Caption: Experimental workflow for N-alkylation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the N-alkylation of various classes of nucleophiles with this compound.
Table 1: N-Alkylation of Aliphatic Amines
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K2CO3 | ACN | 60 | 12 | 92 |
| 2 | Morpholine | Cs2CO3 | DMF | RT | 16 | 95 |
| 3 | Pyrrolidine | Et3N | THF | 50 | 24 | 88 |
| 4 | Benzylamine | K2CO3 | ACN | 80 | 8 | 90 |
Table 2: N-Alkylation of Anilines and N-Heterocycles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K2CO3 | DMF | 80 | 24 | 75 |
| 2 | 4-Methoxyaniline | Cs2CO3 | DMF | 80 | 18 | 82 |
| 3 | Imidazole | Et3N | ACN | RT | 12 | 98 |
| 4 | Pyrazole | K2CO3 | DMF | 60 | 16 | 85 |
Table 3: S-Alkylation of Thiols
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K2CO3 | ACN | RT | 6 | 96 |
| 2 | Benzyl mercaptan | Cs2CO3 | DMF | RT | 8 | 94 |
Potential Application in Signaling Pathway Modulation
N-substituted benzylamine derivatives are prevalent motifs in pharmacologically active compounds. For instance, they can act as antagonists for G-protein coupled receptors (GPCRs), which are implicated in a wide array of physiological processes and disease states. The synthesized compounds, after deprotection of the Boc group, could be further functionalized to target specific signaling pathways.
Caption: Hypothetical GPCR signaling pathway modulation.
Disclaimer: The provided protocols and data are intended for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety considerations. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Suzuki Coupling Reactions with tert-Butyl 3-(bromomethyl)benzylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful palladium-catalyzed reaction is characterized by its mild conditions, high functional group tolerance, and broad applicability, making it an indispensable tool in pharmaceutical and materials science research.
This document provides detailed application notes and protocols for the Suzuki coupling of tert-Butyl 3-(bromomethyl)benzylcarbamate and its derivatives. This bifunctional molecule serves as a versatile building block, particularly as a linker in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs). The presence of a reactive benzylic bromide allows for C-C bond formation via Suzuki coupling, while the Boc-protected amine provides a handle for subsequent functionalization.
Application in PROTAC Synthesis
This compound is an ideal precursor for synthesizing linkers used in PROTACs. PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's length, rigidity, and vector are critical for the efficacy of the PROTAC. The diarylmethane motif, generated via Suzuki coupling of the benzyl bromide, offers a semi-rigid linker component that can be further elaborated.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC, which induces the degradation of a target protein, for example, Bromodomain-containing protein 4 (BRD4), a key regulator in some cancers.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 3-(aminomethyl)benzyl alcohol.
Step 1: Boc Protection of 3-(aminomethyl)benzyl alcohol
-
Dissolve 3-(aminomethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the solution.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq in aqueous solution), to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-(hydroxymethyl)benzylcarbamate, which can be purified by column chromatography if needed.
Step 2: Bromination of the Benzylic Alcohol
-
Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into an ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as a solid.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for benzylic bromides and is suitable for coupling this compound with various arylboronic acids.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
JohnPhos (2-(Di-tert-butylphosphino)biphenyl) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.
-
Add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the benzyl bromide).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 140 °C for 20-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 3-(biarylmethyl)benzylcarbamate derivative.
Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura coupling reactions of various substituted benzyl bromides with arylboronic acids under conditions similar to those described in Protocol 2. These data illustrate the expected efficiency and substrate scope of the reaction.
Table 1: Suzuki Coupling of Benzyl Bromides with 3-Methoxyphenylboronic Acid [1]
| Benzyl Bromide Substituent | Product | Yield (%) |
| 4-Methoxy | 1-(4-Methoxybenzyl)-3-methoxybenzene | 75 |
| 4-Fluoro | 1-(4-Fluorobenzyl)-3-methoxybenzene | 85 |
| 4-(Trifluoromethyl) | 1-(4-(Trifluoromethyl)benzyl)-3-methoxybenzene | 65 |
| 3-Methoxy | 1-(3-Methoxybenzyl)-3-methoxybenzene | 78 |
| Unsubstituted | Benzyl(3-methoxyphenyl)methane | 80 |
Table 2: Suzuki Coupling of 4-Fluorobenzyl Bromide with Various Arylboronic Acids [2] (Note: Conditions used PdCl₂(dppf) catalyst and Cs₂CO₃ base in THF/H₂O)
| Arylboronic Acid/Ester | Product | Yield (%) |
| Potassium phenyltrifluoroborate | 1-(4-Fluorobenzyl)benzene | 95 |
| Potassium (4-methoxyphenyl)trifluoroborate | 1-(4-Fluorobenzyl)-4-methoxybenzene | 98 |
| Potassium (4-formylphenyl)trifluoroborate | 4-((4-Fluorobenzyl)methyl)benzaldehyde | 85 |
| Potassium (3-cyanophenyl)trifluoroborate | 3-((4-Fluorobenzyl)methyl)benzonitrile | 91 |
| Potassium thiophen-2-yltrifluoroborate | 2-((4-Fluorobenzyl)methyl)thiophene | 75 |
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental procedures.
Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Starting Material to PROTAC Precursor
This diagram outlines the logical flow from the initial synthesis of the linker precursor to its final coupling product, ready for elaboration into a PROTAC.
Caption: Synthetic workflow for the preparation of a PROTAC linker precursor.
References
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-(bromomethyl)benzylcarbamate Derivatives
Welcome to the technical support center for the purification of products derived from tert-Butyl 3-(bromomethyl)benzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products derived from this compound.
Issue 1: Presence of Multiple Spots on TLC After Reaction
Symptoms: Thin-Layer Chromatography (TLC) analysis of the crude reaction mixture shows multiple spots, indicating the presence of impurities alongside the desired product.
| Possible Cause | Troubleshooting Action | Rationale |
| Unreacted Starting Material | Optimize reaction time and temperature. Ensure stoichiometry of reagents is correct. | Incomplete reactions are a common source of impurities. Driving the reaction to completion simplifies purification. |
| Di-substituted Byproduct | Use a slight excess of the nucleophile. | If the nucleophile is, for example, a primary amine, it can react with two molecules of the benzyl bromide starting material. |
| Hydrolyzed Starting Material | Ensure anhydrous reaction conditions. | The bromomethyl group can be hydrolyzed to a hydroxymethyl group in the presence of water, creating a polar impurity. |
| Cleavage of Boc Group | Maintain neutral or slightly basic conditions during the reaction and work-up. | The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids and can be prematurely cleaved.[1][2] |
Issue 2: Difficulty in Separating Product from Triphenylphosphine Oxide (if Appel reaction is used for synthesis of starting material)
Symptoms: The purified product is contaminated with triphenylphosphine oxide, which can be difficult to remove by standard chromatography.
| Possible Cause | Troubleshooting Action | Rationale |
| High Polarity of Triphenylphosphine Oxide | Precipitate triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or hexane to the crude mixture and filter. | Triphenylphosphine oxide has low solubility in non-polar solvents, allowing for its removal by precipitation. |
| Co-elution during Chromatography | Use a less polar solvent system for flash chromatography. | Increasing the proportion of the non-polar solvent in the eluent can improve the separation between the desired product and the more polar triphenylphosphine oxide. |
Issue 3: Low Yield of Purified Product
Symptoms: The final yield of the purified product is significantly lower than expected.
| Possible Cause | Troubleshooting Action | Rationale |
| Product Loss During Aqueous Work-up | Minimize the number of aqueous extractions. Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. | Some products may have partial water solubility, leading to losses during extraction. |
| Product Streaking/Tailing on Silica Gel Column | Add a small amount of a modifier like triethylamine (for basic products) or acetic acid (for acidic products) to the elution solvent. | This can improve the peak shape during chromatography and prevent product loss on the column. |
| Inappropriate Purification Technique | Consider alternative purification methods such as preparative HPLC or crystallization.[3] | For challenging separations, these techniques may offer better resolution and recovery.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The most common purification techniques are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and crystallization.[3] Flash chromatography is often the first choice for routine purifications due to its speed and scalability.[3] Preparative HPLC offers higher resolution for difficult separations, while crystallization can provide a highly pure product if a suitable solvent system is found.[3]
Q2: How can I effectively remove unreacted this compound from my product?
A2: Unreacted starting material can typically be removed by flash column chromatography.[1] Since the starting material is generally less polar than the product of a nucleophilic substitution, it will elute earlier from the column. A TLC analysis will help in determining the appropriate solvent system for separation.
Q3: My product, which contains a Boc-protected amine, is showing signs of degradation during purification. What could be the cause?
A3: The Boc protecting group is sensitive to acidic conditions.[1] If you are using silica gel for chromatography, its slightly acidic nature can sometimes cause partial deprotection, especially with prolonged exposure. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a base like triethylamine to your eluent.
Q4: I am seeing a new, more polar spot on my TLC after purification. What could it be?
A4: A more polar spot could indicate the formation of the deprotected amine, where the Boc group has been cleaved. This can happen if the product is exposed to acidic conditions during work-up or chromatography.[2] Another possibility is the hydrolysis of the bromide to an alcohol if the starting material was carried through.
Q5: What is a suitable solvent system for flash chromatography of these compounds?
A5: A common solvent system for flash chromatography of Boc-protected compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] The exact ratio will depend on the polarity of your specific product and should be determined by TLC analysis.
Comparison of Purification Techniques
| Parameter | Flash Chromatography | Preparative HPLC | Crystallization |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[3] | High-resolution separation based on the same principles as flash chromatography but under high pressure.[3] | Separation based on differences in solubility of the product and impurities in a given solvent system. |
| Speed | Relatively fast, typically completed within 30-60 minutes.[3] | Slower, with run times often exceeding an hour. | Can be time-consuming, requiring hours or days for crystal formation. |
| Resolution | Moderate. | High. | Potentially very high, yielding highly pure material. |
| Scalability | Easily scalable from milligrams to kilograms.[3] | Generally used for smaller scales (milligrams to grams). | Can be scaled up, but optimization can be challenging. |
| Cost | Relatively low cost for solvents and silica gel. | Higher cost due to expensive columns, solvents, and instrumentation. | Low cost if a suitable solvent is readily available. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Aqueous Work-up Procedure
-
Quenching: Quench the reaction mixture by adding water or a saturated aqueous solution (e.g., sodium bicarbonate if an acid is present).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product for further purification.
Visualizations
Caption: General experimental workflow for the purification of products.
Caption: Troubleshooting logic for analyzing TLC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Stability issues of tert-Butyl 3-(bromomethyl)benzylcarbamate under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 3-(bromomethyl)benzylcarbamate under acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Loss of the Boc Protecting Group
Symptoms:
-
Disappearance of the starting material peak corresponding to this compound in HPLC analysis.
-
Appearance of a new, more polar peak corresponding to 3-(bromomethyl)benzylamine.
-
Formation of gas (carbon dioxide and isobutene) during the reaction or workup.
Potential Cause: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected Boc deprotection.
Issue 2: Formation of an Unknown Impurity, Especially Under Basic Conditions
Symptoms:
-
Appearance of a new peak in the HPLC chromatogram, often with a different retention time than the starting material or the de-Boc product.
-
Mass spectrometry data suggests the addition of a hydroxyl group or loss of bromine.
Potential Cause: The bromomethyl group is susceptible to nucleophilic substitution, including hydrolysis to the corresponding benzyl alcohol derivative, especially under basic or neutral aqueous conditions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unknown impurity formation.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group on this compound to acidic conditions?
A1: The Boc group is highly labile in acidic conditions.[2] Cleavage can occur rapidly even with mild acids. The reaction kinetics are often second-order with respect to the acid concentration, meaning the rate of deprotection increases significantly with higher acid concentrations.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group.[4]
Q2: What are the expected degradation products under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group to yield 3-(bromomethyl)benzylamine, carbon dioxide, and isobutene.[5]
Q3: Is this compound stable in basic solutions?
A3: The Boc protecting group itself is generally stable to basic and nucleophilic conditions.[2] However, the bromomethyl group can be susceptible to hydrolysis or reaction with other nucleophiles under basic conditions, leading to the formation of 3-(hydroxymethyl)benzylcarbamate or other substitution products.[3]
Q4: What are the likely degradation products under basic conditions?
A4: The primary degradation product under basic aqueous conditions is expected to be tert-Butyl 3-(hydroxymethyl)benzylcarbamate, resulting from the hydrolysis of the benzyl bromide moiety.
Q5: Can I use heat in my reaction without affecting the stability of the compound?
A5: Caution should be exercised when heating this compound. While the Boc group can be thermally cleaved at very high temperatures, the bromomethyl group is also more reactive at elevated temperatures and may be more prone to substitution or elimination reactions.
Data Presentation
Table 1: Summary of Stability Characteristics and Degradation Pathways
| Condition | Stability of Boc Group | Stability of Bromomethyl Group | Primary Degradation Pathway | Expected Major Degradation Product(s) |
| Acidic (e.g., pH < 4) | Labile[2] | Generally Stable | Acid-catalyzed cleavage of the carbamate | 3-(bromomethyl)benzylamine, CO₂, isobutene[5] |
| Neutral (e.g., pH 6-8) | Stable | Potentially unstable to hydrolysis over time | Slow hydrolysis of the benzyl bromide | tert-Butyl 3-(hydroxymethyl)benzylcarbamate |
| Basic (e.g., pH > 8) | Stable[2] | Labile to hydrolysis[3] | Base-catalyzed hydrolysis of the benzyl bromide | tert-Butyl 3-(hydroxymethyl)benzylcarbamate |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
Objective: To assess the stability of this compound under acidic stress.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 40 °C).
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3).
Protocol 2: Forced Degradation Study - Basic Conditions
Objective: To assess the stability of this compound under basic stress.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 40 °C).
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute the neutralized samples from the forced degradation studies with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
Signaling Pathways and Logical Relationships
Caption: Degradation pathways under acidic and basic conditions.
References
Overcoming low reactivity of tert-Butyl 3-(bromomethyl)benzylcarbamate in substitution reactions
Welcome to the technical support center for tert-butyl 3-(bromomethyl)benzylcarbamate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in substitution reactions, particularly addressing issues of low reactivity.
Troubleshooting Guide
Question: My substitution reaction is resulting in a low yield or failing to proceed. What are the common causes?
Answer: Low reactivity in substitution reactions with this compound, a benzylic bromide, is often not due to the inherent stability of the molecule but rather suboptimal reaction conditions. Benzylic halides are typically quite reactive due to the resonance stabilization of the transition state in both Sₙ1 and Sₙ2 mechanisms.[1][2] Common causes for poor performance include:
-
Weak Nucleophile: The nucleophile may not be strong enough to displace the bromide efficiently.
-
Inappropriate Base/Solvent System: For reactions requiring a base (e.g., Williamson ether synthesis), the choice of base and solvent is critical. The base must be strong enough to deprotonate the nucleophile without causing side reactions, and the solvent must be suitable for the chosen mechanism (polar aprotic for Sₙ2, polar protic for Sₙ1).[3][4]
-
Steric Hindrance: While the primary benzylic bromide itself is not exceptionally hindered, a bulky nucleophile can significantly slow down an Sₙ2 reaction.[5]
-
Side Reactions: Competing elimination (E2) reactions can occur, especially with strong, sterically hindered bases.[6] Another potential side reaction is oxidation of the benzyl halide to the corresponding benzaldehyde.[7][8]
-
Phase Mismatch: In biphasic systems (e.g., using an inorganic base in an organic solvent), poor mixing or the absence of a phase-transfer catalyst can prevent the reactants from interacting.[9][10]
Question: How can I improve the yield of my Williamson ether synthesis when using an alcohol as a nucleophile?
Answer: The Williamson ether synthesis is a classic Sₙ2 reaction that requires the formation of a potent alkoxide nucleophile.[4] If you are experiencing low yields, consider the following optimization steps:
-
Base Selection: Ensure you are using a sufficiently strong base to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be used, often at elevated temperatures.[5]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[3]
-
Temperature: Gently heating the reaction (e.g., to 60-80 °C) can often increase the reaction rate, but be cautious as higher temperatures can also favor elimination side reactions.
-
Catalysis: Adding a catalytic amount of sodium or potassium iodide (NaI/KI) can accelerate the reaction. The iodide displaces the bromide in situ to form the more reactive benzylic iodide (Finkelstein reaction).
Table 1: Effect of Conditions on Williamson Ether Synthesis Yield (Illustrative)
| Nucleophile | Electrophile | Base | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) |
| Ethanol | This compound | NaH | THF | None | 25 | ~60-70 |
| Ethanol | This compound | NaH | THF | NaI (cat.) | 25 | >90 |
| Phenol | This compound | K₂CO₃ | DMF | None | 80 | ~85-95 |
| Isopropanol | This compound | NaH | THF | None | 60 | ~40-50 (E2 competition) |
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group stable under typical substitution reaction conditions? A1: The tert-butoxycarbonyl (Boc) group is generally stable to basic, nucleophilic, and oxidative conditions used in many substitution reactions. However, it is sensitive to strong acids and can be cleaved.[11] Ensure your reaction and workup conditions remain neutral or basic to keep the protecting group intact.
Q2: What is phase-transfer catalysis (PTC) and can it help my reaction? A2: Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., an aqueous solution of a nucleophile and an organic solution of the electrophile). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophile from the aqueous phase to the organic phase, enabling the reaction to proceed. PTC is highly effective for substitution reactions on benzylic halides and can significantly increase yields and reaction rates, often under milder conditions.[9][10]
Q3: Can this compound undergo Sₙ1 reactions? A3: Yes, as a benzylic halide, it can form a resonance-stabilized benzylic carbocation, making Sₙ1 reactions possible, especially with weak nucleophiles in polar protic solvents (e.g., methanol, ethanol).[2][12] However, for preparative synthesis, the Sₙ2 pathway is often preferred to avoid potential carbocation rearrangements and to ensure stereochemical control if applicable.
Q4: My reaction is turning brown and I see multiple spots on TLC. What is happening? A4: Brown discoloration and multiple TLC spots often indicate decomposition or side reactions. A common side reaction for benzylic bromides is elimination to form a styrene derivative, especially with a strong, hindered base.[9] Oxidation to the aldehyde is also possible.[8][13] Consider running the reaction under an inert atmosphere (N₂ or Argon) to prevent oxidation and re-evaluate your choice of base and temperature.
Visual Guides & Protocols
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for diagnosing and solving low-yield substitution reactions.
Sₙ2 vs. E2 Competition Pathway
Caption: Competing Sₙ2 (substitution) and E2 (elimination) reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Substitution with a Phenolic Nucleophile
This protocol describes a typical procedure for an O-alkylation reaction.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 eq.) and anhydrous dimethylformamide (DMF, approx. 0.2 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
-
Electrophile Addition: Stir the mixture for 15 minutes at room temperature, then add a solution of this compound (1.1 eq.) in a minimal amount of DMF.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Enhanced Reactivity using Phase-Transfer Catalysis (PTC)
This protocol is suitable for reactions with nucleophiles soluble in water, such as sodium cyanide or sodium azide.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq.) in an organic solvent such as toluene or dichloromethane.
-
Nucleophile Addition: In a separate beaker, dissolve the nucleophilic salt (e.g., sodium cyanide, 1.5 eq.) in water to create a concentrated aqueous solution. Add this aqueous solution to the flask containing the organic phase.
-
Reaction: Stir the biphasic mixture vigorously at a temperature between 25 °C and 50 °C. The vigorous stirring is essential to maximize the surface area between the two phases. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. asianpubs.org [asianpubs.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in tert-Butyl 3-(bromomethyl)benzylcarbamate Reactions
Welcome to the technical support center for the synthesis of tert-butyl 3-(bromomethyl)benzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand byproduct formation during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on minimizing byproduct formation.
Guide 1: Issues in N-Boc Protection of 3-Methylbenzylamine
Problem: Formation of multiple products or low yield of tert-butyl 3-methylbenzylcarbamate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Di-Boc Formation | Use a 1:1 stoichiometric ratio of 3-methylbenzylamine to Boc anhydride. Avoid using strong bases like sodium hydride. A mild base such as triethylamine or sodium bicarbonate is sufficient. | Minimizes the formation of the di-protected byproduct. |
| Unreacted Starting Material | Ensure complete dissolution of 3-methylbenzylamine before adding Boc anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight excess (1.05 eq.) of Boc anhydride can be added. | Drives the reaction to completion, increasing the yield of the desired product. |
| Hydrolysis of Boc Anhydride | Use an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) if possible. If using aqueous conditions, ensure efficient stirring to promote the reaction with the amine over hydrolysis. | Reduces the loss of Boc anhydride to pivalic acid and tert-butanol. |
| Formation of Urea Byproducts | This is less common with Boc anhydride but can occur if isocyanate is formed. Ensure the reaction temperature is kept moderate (room temperature is usually sufficient). | Prevents thermal decomposition of the carbamate or side reactions leading to urea formation. |
Guide 2: Issues in Benzylic Bromination of tert-Butyl 3-Methylbenzylcarbamate
Problem: Formation of over-brominated products or aromatic bromination.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dibromination | Use a controlled amount of N-bromosuccinimide (NBS), typically 1.0-1.1 equivalents. Add the NBS portion-wise to the reaction mixture. Monitor the reaction closely by TLC or GC-MS to avoid prolonged reaction times after the starting material is consumed. | Minimizes the formation of tert-butyl 3-(dibromomethyl)benzylcarbamate.[1] |
| Aromatic Bromination | Use a non-polar solvent such as carbon tetrachloride or cyclohexane. Avoid polar solvents like acetic acid or methanol which can promote ionic aromatic bromination. | Favors the free-radical benzylic bromination pathway over electrophilic aromatic substitution. |
| Low Reactivity | The carbamate group is electron-withdrawing, which can deactivate the benzylic position. Ensure an adequate amount of a radical initiator (e.g., AIBN or benzoyl peroxide) is used. The reaction may require initiation with light (photo-bromination) or elevated temperatures (reflux). | Increases the rate of the desired benzylic bromination. |
| Decomposition of Product | The product is a benzylic bromide and can be susceptible to hydrolysis or reaction with nucleophiles. Work up the reaction promptly after completion. Use a mild aqueous wash (e.g., sodium bicarbonate solution) to remove acidic byproducts. | Prevents the formation of 3-(hydroxymethyl)benzylcarbamate or other substitution products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts depend on the synthetic step.
-
During N-Boc protection: The primary byproduct is the di-Boc protected amine, tert-butyl N,N-bis(3-methylbenzyl)carbamate.
-
During benzylic bromination: The major byproduct is the dibrominated compound, tert-butyl 3-(dibromomethyl)benzylcarbamate. Aromatic bromination at positions ortho and para to the carbamate-methyl group can also occur, though it is less common under radical conditions.
Q2: How can I purify the final product from its byproducts?
A2: Column chromatography on silica gel is the most effective method for purifying this compound from its byproducts. A gradient elution system, typically with a mixture of hexanes and ethyl acetate, can separate the desired product from the less polar starting material and the more polar di-brominated byproduct. Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: My benzylic bromination reaction is very slow. What can I do?
A3: The electron-withdrawing nature of the tert-butoxycarbonylamino group can decrease the reactivity of the benzylic protons towards radical abstraction. To increase the reaction rate, you can:
-
Increase the amount of radical initiator (e.g., AIBN or benzoyl peroxide).
-
Use a higher reaction temperature (e.g., refluxing carbon tetrachloride at 77°C).
-
Initiate the reaction with a UV lamp (photobromination).
Q4: I am observing a significant amount of aromatic bromination. Why is this happening and how can I prevent it?
A4: Aromatic bromination occurs through an electrophilic substitution mechanism, which is favored in polar solvents. The use of solvents like acetic acid or the presence of strong acids can promote this side reaction. To prevent it, ensure you are using a non-polar solvent like carbon tetrachloride or cyclohexane and that your reaction setup is free from acidic contaminants.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-Methylbenzylcarbamate
-
Reaction Setup: To a round-bottom flask, add 3-methylbenzylamine (1.0 eq.) and dichloromethane (DCM) (approx. 10 mL per 1 g of amine).
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir at room temperature.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (Boc anhydride) (1.05 eq.) in a small amount of DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Benzylic Bromination of tert-Butyl 3-Methylbenzylcarbamate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl 3-methylbenzylcarbamate (1.0 eq.), N-bromosuccinimide (NBS) (1.05 eq.), and carbon tetrachloride (approx. 15 mL per 1 g of carbamate).
-
Addition of Initiator: Add a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp if necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with saturated aqueous NaHCO₃ and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the desired this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
Improving solubility of tert-Butyl 3-(bromomethyl)benzylcarbamate for reactions
Technical Support Center: tert-Butyl 3-(bromomethyl)benzylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a solid compound at room temperature.[1] While specific quantitative solubility data for this compound is not widely published, its structural characteristics—a Boc-protected amine and a benzyl bromide moiety—suggest it is most soluble in polar aprotic organic solvents. Its analogue, tert-butyl (3-aminopropyl)carbamate, is known to be soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[2] Therefore, similar solvents are a good starting point for solubilization.
Q2: I am having difficulty dissolving this compound. What steps can I take?
If you are encountering solubility issues, a systematic approach to solvent selection and physical methods can be effective. The following troubleshooting workflow is recommended:
Caption: A step-by-step workflow for troubleshooting solubility.
Q3: Which solvents are recommended for reactions involving this compound?
The choice of solvent depends on the specific reaction being performed. The bromomethyl group is a potent electrophile, making this compound suitable for nucleophilic substitution reactions.[3] For such reactions, polar aprotic solvents are generally preferred as they can solvate the cation without strongly interacting with the nucleophile. A synthesis procedure for a similar compound, tert-butyl 4-(bromomethyl)benzylcarbamate, successfully uses tetrahydrofuran (THF).[4]
Based on its structure and typical reaction types, the following solvents should be considered for solubility screening:
| Solvent | Abbreviation | Class | Boiling Point (°C) | Notes |
| Dichloromethane | DCM | Halogenated | 39.6 | Good starting point for many organic reactions; volatile. |
| Tetrahydrofuran | THF | Ether | 66 | Commonly used for similar compounds; can form peroxides.[4] |
| Acetonitrile | ACN | Nitrile | 82 | Polar aprotic, suitable for SN2 reactions. |
| Dimethylformamide | DMF | Amide | 153 | Strong polar aprotic solvent; higher boiling point. |
| Dimethyl Acetamide | DMA | Amide | 165 | Similar to DMF, can be a good alternative. |
| Dimethyl Sulfoxide | DMSO | Sulfoxide | 189 | Excellent solvent but can be reactive and difficult to remove.[2][5] |
| Ethyl Acetate | EtOAc | Ester | 77.1 | Moderately polar, useful for extractions and chromatography. |
Q4: Is it safe to heat the compound to improve solubility?
Gentle heating (e.g., to 30-40°C) can be an effective method to increase the dissolution rate. However, caution is advised. The tert-butoxycarbonyl (Boc) protecting group is generally stable to moderate heat but is labile under acidic conditions.[2] The benzyl bromide functional group is reactive and elevated temperatures can increase the rate of side reactions or degradation. Therefore, prolonged heating at high temperatures should be avoided. Always monitor the reaction for any signs of decomposition (e.g., color change).
Q5: Are there non-thermal methods to improve solubility?
Yes, several techniques can be employed at ambient temperature:
-
Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance the rate of dissolution.
-
Co-solvency: The use of a mixture of two or more miscible solvents can significantly improve solubility compared to a single solvent system. For example, adding a small amount of DMF or DMSO to a solvent like THF may enhance solubility.
-
Micronization: While not a direct in-reaction technique, starting with a smaller particle size of the solid will increase the surface area and generally lead to a faster dissolution rate.[6]
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a generic nucleophile (Nu-H), with a focus on ensuring complete dissolution.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., THF, ACN, or DMF)
-
Non-nucleophilic base (if required, e.g., diisopropylethylamine, DIPEA)
-
Inert gas atmosphere (Nitrogen or Argon)
Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution:
-
Add the selected anhydrous solvent (e.g., THF, starting with a concentration of 0.1 M).
-
Stir the mixture at room temperature for 10-15 minutes.
-
If the solid has not fully dissolved, place the flask in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the mixture to 35°C with continuous stirring until a clear solution is obtained. Avoid temperatures above 40°C.
-
-
Reagent Addition: Once the carbamate is fully dissolved, add the nucleophile (1.1 eq) to the solution. If the nucleophile is a salt, it may be added as a solid. If a base is required to deprotonate the nucleophile, add DIPEA (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS). Reactions of this type are often complete within 2-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. tert-Butyl 3-(bromomethyl)phenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl 4-(bromomethyl)benzylcarbamate | 187283-17-6 | Benchchem [benchchem.com]
- 4. TERT-BUTYL 4-(BROMOMETHYL)BENZYLCARBAMATE CAS#: 187283-17-6 [amp.chemicalbook.com]
- 5. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of tert-Butyl 3-(bromomethyl)benzylcarbamate Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of tert-butyl 3-(bromomethyl)benzylcarbamate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound derivatives?
A1: The most common methods for Boc deprotection are acidic conditions.[1] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate is used.[1][2][3] These reactions are generally fast and occur at room temperature.[1]
Q2: My reaction is sluggish or incomplete. What could be the cause?
A2: Incomplete deprotection can stem from several factors. Insufficient acid concentration or a low reaction temperature can slow down the reaction rate.[4] Steric hindrance around the Boc-protected amine can also necessitate more forceful conditions for complete removal. To address this, you can try increasing the acid concentration, allowing the reaction to warm to room temperature, or switching to a stronger acid system like 4M HCl in dioxane.[5][6][7]
Q3: I am observing unexpected side products. What are the likely side reactions with my specific compound?
A3: With this compound derivatives, two main types of side reactions are of particular concern:
-
tert-Butylation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings.[4]
-
Reactions involving the benzylic bromide: The benzylic bromide is a reactive functional group. After deprotection, the newly formed amine can react intramolecularly with the benzylic bromide to form a cyclic product. Additionally, the benzylic bromide itself can undergo nucleophilic substitution with other species in the reaction mixture.
Q4: How can I prevent the formation of tert-butylation byproducts?
A4: The most effective way to prevent tert-butylation is to use "scavengers" in your reaction mixture.[8] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[8] Common scavengers include triisopropylsilane (TIS) and water.[8]
Q5: What precautions should I take regarding the benzylic bromide functionality during deprotection?
A5: The benzylic bromide is relatively stable under acidic conditions, but its reactivity should not be underestimated.[9] To minimize side reactions, it is crucial to carefully control the reaction conditions. Using milder deprotection methods or shorter reaction times can be beneficial. After deprotection, immediate work-up or derivatization of the resulting amine can prevent intramolecular cyclization.
Q6: Are there milder alternatives to strong acids for this deprotection?
A6: Yes, several milder methods can be employed, which is particularly useful if your substrate contains other acid-sensitive functional groups.[10][11] Options include:
-
Oxalyl chloride in methanol: This method is reported to be mild and tolerant of various functional groups.[10][12]
-
Aqueous phosphoric acid: This can be an effective and mild reagent for deprotection.[11]
-
Thermal deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stronger acid system like 4M HCl in dioxane.[5][6][7][13] |
| Low reaction temperature. | Allow the reaction to proceed at room temperature instead of 0 °C.[4] | |
| Steric hindrance at the reaction site. | Increase reaction time and monitor closely by TLC. Consider using a less sterically demanding deprotection reagent if possible. | |
| Formation of tert-Butylated Byproducts | The reactive tert-butyl cation is alkylating the substrate. | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[8] |
| Formation of a Cyclic Byproduct | Intramolecular reaction of the deprotected amine with the benzylic bromide. | Work up the reaction immediately upon completion to isolate the amine salt. Alternatively, proceed directly to the next synthetic step where the amine is functionalized. |
| Loss of the Benzylic Bromide | Nucleophilic substitution by counter-ions or other nucleophiles. | Use a non-nucleophilic acid if possible. Minimize reaction time and temperature. |
| Degradation of Other Functional Groups | The substrate contains other acid-sensitive groups. | Employ milder deprotection conditions such as oxalyl chloride in methanol or aqueous phosphoric acid.[10][11][12] |
Experimental Protocols
Standard Boc Deprotection using TFA in DCM
-
Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10-20 equivalents, often a 20-50% v/v solution in DCM) dropwise to the stirred solution.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3 x 10 mL) to ensure complete removal of residual TFA.[14]
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.
Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the this compound derivative (1 equivalent) in anhydrous 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[2][7]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[5][6]
-
Upon completion, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.
-
The product can be isolated by precipitation with an anti-solvent like diethyl ether.[2]
Visual Troubleshooting Guide
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcours.net [mcours.net]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving tert-Butyl 3-(bromomethyl)benzylcarbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides specialized troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with tert-Butyl 3-(bromomethyl)benzylcarbamate.
Troubleshooting Guide
Users may encounter several challenges during cross-coupling reactions with this compound. This guide provides a structured approach to identifying and resolving common issues.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the use of a pre-catalyst or proper in-situ activation of the palladium source (e.g., reduction of Pd(II) to Pd(0)). For Suzuki reactions, consider using Pd(OAc)₂ with a suitable phosphine ligand like JohnPhos.[1] |
| Unsuitable ligand | The choice of ligand is critical. For benzyl bromides in Suzuki couplings, bulky and electron-rich phosphine ligands such as SPhos or dppf have shown success.[2] | |
| Inappropriate base | The base plays a crucial role in the catalytic cycle. For Suzuki reactions with benzyl bromides, cesium carbonate (Cs₂CO₃) is often effective.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is typically required. | |
| Carbamate interference | The carbamate group may coordinate with the palladium catalyst, inhibiting its activity. Increasing the ligand-to-palladium ratio may help mitigate this issue. | |
| Formation of Side Products (e.g., Homocoupling) | Non-optimal reaction temperature | Lowering the reaction temperature may reduce the rate of side reactions relative to the desired cross-coupling. |
| Inefficient transmetalation (Suzuki) | Ensure the boronic acid or ester is of high purity. The addition of water can sometimes facilitate the transmetalation step. | |
| Decomposition of Starting Material | Base-induced degradation | The carbamate functionality may be sensitive to strong bases, especially at elevated temperatures. Consider using a milder base (e.g., K₃PO₄ instead of NaOtBu) or running the reaction at a lower temperature. |
| Thermal instability | Benzyl bromides can be thermally labile. If high temperatures are required, minimize reaction time and ensure an inert atmosphere to prevent degradation. | |
| Inconsistent Results | Variable reagent quality | Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Degassing the solvent is crucial to prevent catalyst oxidation. |
| Atmosphere contamination | Reactions should be performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the palladium catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for Suzuki-Miyaura coupling with this compound?
A1: While specific data for this substrate is limited, successful Suzuki-Miyaura couplings of benzyl bromides have been achieved using palladium acetate (Pd(OAc)₂) or palladium(II) chloride complexes with bulky, electron-rich phosphine ligands like JohnPhos or dppf.[1][2] A catalyst loading of 1-5 mol% is a good starting point.
Q2: Can I use this compound in a Heck reaction?
A2: Yes, benzyl halides are known to participate in Heck reactions.[3][4] A common catalyst system is Pd(OAc)₂ with a phosphine ligand like PPh₃. A base such as triethylamine or sodium bicarbonate is typically used.[3][5]
Q3: Is Sonogashira coupling a viable option for this substrate?
A3: Sonogashira coupling of benzyl bromides with terminal alkynes is possible.[6] A typical catalytic system involves a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[7] Copper-free conditions have also been developed.[8]
Q4: What are the key considerations for a Buchwald-Hartwig amination with this compound?
A4: For Buchwald-Hartwig amination, a palladium catalyst with a specialized ligand, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), is generally required.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically necessary.[10] The carbamate protecting group should be stable under these conditions, but it is advisable to monitor for any deprotection.
Q5: How does the carbamate group in this compound affect the cross-coupling reaction?
A5: The carbamate group can potentially influence the reaction in several ways. The nitrogen and oxygen atoms could coordinate to the palladium center, which might affect the catalyst's reactivity. Additionally, the tert-butoxycarbonyl (Boc) protecting group could be labile under strongly basic or acidic conditions, or at high temperatures. It is recommended to start with milder reaction conditions and screen different bases to avoid deprotection.
Quantitative Data for Catalyst Performance in Suzuki-Miyaura Coupling of Benzyl Bromides
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various benzyl bromides with aryltrifluoroborates, which can serve as a starting point for optimizing reactions with this compound.
| Benzyl Bromide | Aryltrifluoroborate | Catalyst System | Conditions | Yield (%) |
| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃, THF/H₂O (10:1), 77 °C, 23 h | 95 |
| 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃, THF/H₂O (10:1), 77 °C, 23 h | 89 |
| 4-Trifluoromethylbenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃, THF/H₂O (10:1), 77 °C, 23 h | 85 |
| 2-Bromobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃, CPME/H₂O (10:1), 90 °C, 23 h | 75 |
Data adapted from Molander et al. for the coupling of benzyl halides with potassium aryltrifluoroborates.[2]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Benzyl Bromide
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of benzyl bromides with potassium aryltrifluoroborates and should be optimized for this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Potassium aryltrifluoroborate (1.01 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
THF/H₂O (10:1 mixture, degassed)
Procedure:
-
To a sealed tube under a nitrogen atmosphere, add the potassium aryltrifluoroborate, cesium carbonate, and PdCl₂(dppf)·CH₂Cl₂.
-
Add a solution of this compound in the degassed THF/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture at 77 °C for 23 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Monitoring reaction progress of tert-Butyl 3-(bromomethyl)benzylcarbamate via TLC or LC-MS
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the progress of reactions involving tert-Butyl 3-(bromomethyl)benzylcarbamate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to monitor the progress of a reaction involving this compound?
A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of many organic reactions.[1][2] It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For more quantitative and sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[3]
Q2: How do I choose an appropriate solvent system for TLC analysis?
A2: The ideal solvent system (eluent) for TLC should provide a good separation between your starting material, product(s), and any significant byproducts. A good starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] The goal is to achieve a retention factor (Rf) for the starting material or product between 0.3 and 0.7.[4] You can adjust the polarity of the eluent by changing the ratio of the solvents to optimize the separation.[4]
Q3: My spots are streaking on the TLC plate. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate. Try diluting your sample.
-
Inappropriate Solvent: The sample may not be fully soluble in the eluent.
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel. For amines, adding a small amount of a base like triethylamine to the eluent can help. For carboxylic acids, a small amount of acetic acid can be beneficial.[1]
Q4: I don't see any spots on my TLC plate under the UV lamp. What should I do?
A4: If your compounds are not UV-active, you will need to use a chemical stain for visualization.[5] Common general-purpose stains include potassium permanganate (KMnO4), p-anisaldehyde, or an iodine chamber.[1] It's also important to ensure you have spotted enough sample; if the sample is too dilute, it may not be visible.
Q5: What information can LC-MS provide that TLC cannot?
A5: LC-MS offers several advantages over TLC:
-
Mass Information: It provides the mass-to-charge ratio (m/z) of the components, which can confirm the molecular weight of the starting material and product(s).[3]
-
High Sensitivity and Resolution: LC-MS can detect and separate compounds at much lower concentrations and with greater resolution than TLC.[3]
-
Quantitative Data: With appropriate calibration, LC-MS can be used to determine the concentration of reactants and products, providing a quantitative measure of reaction conversion.[3]
Q6: What are the expected m/z values for this compound in LC-MS?
A6: In positive ion mode using electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺. Given the molecular weight of this compound is approximately 300.19 g/mol , you would look for an ion around m/z 301.2. Due to the presence of bromine, you should also observe a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the 79Br and 81Br isotopes).
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are too high (Rf > 0.8) | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the proportion of hexanes to ethyl acetate). |
| Spots are too low (Rf < 0.2) | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., decrease the proportion of hexanes to ethyl acetate). |
| Poor separation of spots | The polarity of the eluent is not optimized. | Try a different solvent system with varying polarities. Running a gradient TLC can help in finding the optimal solvent system. |
| Elongated or "tailed" spots | Sample is too concentrated; presence of acidic or basic impurities. | Dilute the sample before spotting. Add a small percentage of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| No spots visible with UV light | Compounds are not UV-active. | Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or an iodine chamber). |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak detected for the compound of interest | Compound is not ionizing well; incorrect mass range scanned; compound is not eluting from the column. | Change the ionization mode (e.g., from positive to negative); ensure the correct m/z range is being scanned; adjust the mobile phase gradient to ensure elution. |
| High background noise | Contaminated mobile phase, solvent lines, or sample. | Use high-purity solvents (LC-MS grade); flush the system thoroughly; filter all samples before injection.[6] |
| Broad or split peaks | Column degradation; poor sample preparation; incompatible solvent. | Replace the column; ensure the sample is fully dissolved in the mobile phase before injection. |
| Signal suppression or enhancement | Co-eluting species are affecting the ionization of the target analyte. | Improve chromatographic separation to resolve the analyte from interfering compounds; use an isotopically labeled internal standard for quantification.[6] |
| Multiple charged ions observed | The molecule is capable of accepting multiple charges. | This can be normal for certain molecules. It can aid in mass determination. |
Experimental Protocols
Protocol 1: TLC Monitoring of Reaction Progress
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[5]
-
Sample Spotting:
-
Dissolve a small amount of the starting material, this compound, in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution on the 'SM' and 'Co' marks.
-
Withdraw a small aliquot from the reaction mixture and spot it on the 'RM' and 'Co' marks.[7]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.[1] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: The disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot indicate the reaction is progressing. The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material.[5]
Table of Expected Rf Values (Illustrative) Eluent System: 4:1 Hexanes:Ethyl Acetate on Silica Gel
| Compound | Expected Rf Value |
| This compound (Starting Material) | ~ 0.6 |
| Example Product (e.g., ether or amine adduct) | ~ 0.4 |
Protocol 2: LC-MS Analysis of Reaction Mixture
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with a suitable solvent like methanol or acetonitrile (e.g., into 1 mL). Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.[8]
-
LC-MS System and Conditions:
-
LC System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then re-equilibrate. For example, 5% to 95% B over 5 minutes.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to detect all ions within a specified range (e.g., m/z 100-500).
-
-
Data Analysis: Monitor the total ion chromatogram (TIC) for peaks corresponding to the starting material and the expected product. Extract the mass spectrum for each peak to confirm the m/z values. The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Table of Expected m/z Values (Illustrative) ESI Positive Mode
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ~301.1 / 303.1 (Br isotopes) | ~245.1 / 247.1 (loss of isobutylene), ~201.1 / 203.1 (loss of Boc group) |
| Example Product (e.g., substitution with a primary amine R-NH2) | Varies based on 'R' | Loss of isobutylene, loss of Boc group |
Workflow and Logic Diagrams
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Tert-Butyl 3-(bromomethyl)benzylcarbamate and 4-(bromomethyl)benzylcarbamate in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. This guide provides a detailed comparison of the reactivity of two common bifunctional linkers, tert-butyl 3-(bromomethyl)benzylcarbamate and tert-butyl 4-(bromomethyl)benzylcarbamate, in nucleophilic substitution reactions. The analysis is grounded in fundamental principles of organic chemistry and supported by analogous experimental data to inform rational reagent selection.
The reactivity of benzyl bromides is a cornerstone of modern organic synthesis, enabling the facile introduction of a benzyl moiety onto a wide range of nucleophiles. The presence of a tert-butyloxycarbonyl (Boc) protected amine on the aromatic ring, as in the case of this compound and its 4-substituted isomer, provides a valuable tool for multi-step synthesis, allowing for selective reaction at the benzylic position while the amine remains protected.[1] The key to understanding the differential reactivity of these two isomers lies in the electronic effects exerted by the carbamate-containing substituent on the stability of the transition state during nucleophilic attack.
Theoretical Framework: Electronic Effects on Reactivity
Nucleophilic substitution at the benzylic carbon can proceed through either an S(_N)1 or S(_N)2 mechanism, both of which are influenced by the electronic nature of the substituents on the aromatic ring. In an S(_N)1 reaction, the rate-determining step is the formation of a benzylic carbocation. Electron-donating groups (EDGs) on the ring stabilize this carbocation through resonance and inductive effects, thereby accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and slow the reaction down. In an S(_N)2 reaction, the transition state has a partial positive charge on the benzylic carbon. Consequently, EDGs also stabilize this transition state and increase the reaction rate, while EWGs decrease it.
The -CH(_2)NHBoc substituent is generally considered to be an electron-donating group. This is primarily due to the potential for hyperconjugation and the inductive effect of the methylene group. However, the overall electronic effect is a combination of both inductive and resonance effects, and its magnitude depends on the substituent's position on the aromatic ring (meta or para).
Para-Substituted Isomer (4-(bromomethyl)benzylcarbamate): In the para position, the -CH(_2)NHBoc group can exert a stronger electron-donating effect through resonance (hyperconjugation) directly to the benzylic carbon. This increased electron density at the reaction center stabilizes the transition state of both S(_N)1 and S(_N)2 reactions more effectively.
Meta-Substituted Isomer (3-(bromomethyl)benzylcarbamate): When the -CH(_2)NHBoc group is in the meta position, its ability to donate electrons to the benzylic carbon via resonance is significantly diminished. The primary electronic influence is through the weaker inductive effect.
Based on these principles, it is predicted that tert-butyl 4-(bromomethyl)benzylcarbamate will be more reactive towards nucleophilic substitution than this compound.
Experimental Data and Analogs
To provide a semi-quantitative comparison, we can analyze the Hammett substituent constants ((\sigma)) for analogous groups. The Hammett equation (
log(k/k0)=σρ
) provides a linear free-energy relationship between reaction rates and the electronic properties of substituents. While a specific (\sigma) value for -CH(_2)NHBoc is not widely reported, we can infer its properties from similar substituents. For example, the -CH(_2)NH(_2) group has (\sigma_p) = -0.15 and (\sigma_m) = -0.08. The negative values indicate an electron-donating character, with the para position having a stronger effect. Given that the Boc group is electron-withdrawing relative to a proton, the -CH(_2)NHBoc group is expected to be slightly less electron-donating than -CH(_2)NH(_2), but the trend of (\sigma_p) being more negative than (\sigma_m) should hold. This further supports the prediction of higher reactivity for the 4-isomer.
Summary of Predicted Reactivity
| Compound | Substituent Position | Predicted Electronic Effect | Predicted Relative Reactivity |
| This compound | Meta | Weaker electron-donating (primarily inductive) | Less Reactive |
| tert-Butyl 4-(bromomethyl)benzylcarbamate | Para | Stronger electron-donating (inductive and resonance) | More Reactive |
Experimental Protocols
Detailed experimental protocols for the synthesis and reaction of these compounds are available in the literature. A general procedure for the synthesis of tert-butyl 4-(bromomethyl)benzylcarbamate involves the bromination of the corresponding alcohol precursor.
Synthesis of tert-Butyl 4-(bromomethyl)benzylcarbamate:
A common method for the synthesis of tert-butyl 4-(bromomethyl)benzylcarbamate is the bromination of tert-butyl (4-(hydroxymethyl)benzyl)carbamate.
-
Materials: tert-butyl (4-(hydroxymethyl)benzyl)carbamate, Phosphorus tribromide (PBr(_3)) or Carbon tetrabromide (CBr(_4)) and triphenylphosphine (PPh(_3)) (Appel reaction), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).
-
Procedure (using PBr(_3)):
-
Dissolve tert-butyl (4-(hydroxymethyl)benzyl)carbamate in a suitable anhydrous solvent and cool the solution in an ice bath.
-
Slowly add a solution of PBr(_3) in the same solvent to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
A similar protocol would be followed for the synthesis of the 3-isomer from its corresponding alcohol precursor.
General Protocol for Nucleophilic Substitution:
-
Materials: this compound or 4-(bromomethyl)benzylcarbamate, a nucleophile (e.g., an amine, thiol, or alcohol), a suitable base (e.g., triethylamine, potassium carbonate), and an appropriate solvent (e.g., acetonitrile, DMF).
-
Procedure:
-
Dissolve the benzyl bromide derivative in the chosen solvent.
-
Add the nucleophile and the base to the solution.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for a nucleophilic substitution reaction using either of the two isomers.
Caption: General workflow for the nucleophilic substitution reaction.
Conclusion
References
A Comparative Guide to Amine Protection: Alternatives to tert-Butyl 3-(bromomethyl)benzylcarbamate
In the strategic design of complex molecule synthesis, particularly in drug development and medicinal chemistry, the selective protection and deprotection of amine groups is a critical step.[1][2] The reagent tert-Butyl 3-(bromomethyl)benzylcarbamate serves a specific role by introducing a 3-(aminomethyl)benzyl group, where the amino functionality is pre-protected with a tert-butoxycarbonyl (Boc) group. This allows for the alkylation of a primary or secondary amine, with the newly introduced amine remaining masked until a later synthetic stage.
However, reliance on a single reagent can be limiting. The need for alternative reagents arises from the necessity for orthogonal protection strategies, differing stability profiles, or varied deprotection conditions to accommodate sensitive functional groups elsewhere in the molecule.[1][3] This guide provides a comparative overview of alternative reagents and strategies for achieving similar synthetic outcomes, supported by experimental data and protocols.
Orthogonal Strategies in Amine Protection
The concept of "orthogonality" is central to modern synthetic chemistry. It refers to the ability to selectively remove one protecting group in the presence of others using a specific set of non-interfering reaction conditions.[1][3][4][5] For instance, the Boc group is acid-labile, the Carboxybenzyl (Cbz) group is removed by hydrogenolysis, and the 9-Fluorenylmethoxycarbonyl (Fmoc) group is base-labile.[3][6] Choosing reagents with orthogonal protecting groups is essential for the efficient synthesis of complex molecules.[1][3][4]
Comparison of Alternative Reagents and Strategies
While direct, commercially available alternatives to this compound are not abundant, similar molecular frameworks can be constructed using a two-step approach or by employing different benzylating agents with alternative carbamate protecting groups. The choice of reagent is dictated by the required stability and the specific deprotection method that is compatible with the overall synthetic route.
| Reagent/Strategy | Protecting Group | Protection Conditions | Deprotection Conditions | Key Features |
| This compound | Boc (on benzylamine) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, MeCN)[7][8] | Strong Acid (e.g., TFA, HCl)[6][9][10] | Boc group is stable to basic and hydrogenolytic conditions. |
| Benzyl (3-bromomethyl)benzylcarbamate | Cbz (on benzylamine) | Base (e.g., K₂CO₃), Solvent (e.g., MeCN)[7] | Catalytic Hydrogenolysis (H₂, Pd/C)[2][3][6] | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[3] |
| Fmoc-protected 3-(aminomethyl)benzyl bromide | Fmoc (on benzylamine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF)[8] | Base (e.g., 20% Piperidine in DMF)[3][9] | Orthogonal to acid-labile and hydrogenolysis-labile groups.[3] |
| Two-step: N-alkylation with 1,3-bis(bromomethyl)benzene followed by protection | N/A (initially) | 1. Base (e.g., NaHCO₃), Solvent (e.g., H₂O)[11] 2. Protection reagent (e.g., Boc₂O, Cbz-Cl) | Dependent on the protecting group chosen in step 2. | Offers flexibility in choosing the final protecting group. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies.[9] The following are representative procedures for N-alkylation using benzyl bromide derivatives.
Protocol 1: General N-Alkylation with a Benzyl Bromide Derivative (e.g., this compound)
This protocol is based on established methods for the N-alkylation of amines and heterocycles using benzyl halides.[7][8]
Materials:
-
Amine substrate (1.0 equiv)
-
This compound (1.05-1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine substrate, anhydrous acetonitrile, and potassium carbonate.
-
Stir the suspension at room temperature.
-
Add the this compound reagent.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.[7]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[7]
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: General Deprotection of a Cbz-Protected Amine by Hydrogenolysis
This protocol describes the removal of a Carboxybenzyl (Cbz) group, which would be applicable if using an alternative like Benzyl (3-bromomethyl)benzylcarbamate.[2]
Materials:
-
Cbz-protected amine (1.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (5-10% Pd/C) catalyst
-
Hydrogen (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a suitable flask.[2]
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times.
-
Stir the mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[2] Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.[2]
Visualizing Synthetic Strategy
The selection of a protecting group strategy is a critical decision in synthetic planning. The following diagrams illustrate the general workflow and the orthogonal relationships between the most common carbamate-based amine protecting groups.
Caption: A generalized workflow for the use of an amine protecting group in synthesis.
Caption: Orthogonal relationship of common carbamate protecting groups and their cleavage conditions.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
Comparative Guide to Compounds Synthesized from tert-Butyl 3-(bromomethyl)benzylcarbamate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds synthesized from the versatile building block, tert-Butyl 3-(bromomethyl)benzylcarbamate, and its structural analogs. The primary reactivity of this class of compounds is centered on the electrophilic bromomethyl group, which readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. The tert-butyloxycarbonyl (Boc) protecting group on the benzylamine allows for selective functionalization, which can be later removed under acidic conditions to reveal the primary amine for further modification. This guide details the synthesis and characterization of derivatives, offering a valuable resource for researchers in medicinal chemistry and organic synthesis.
Synthesis and Characterization of an ENPP1 Inhibitor Intermediate
A key application of benzyl carbamate derivatives is in the synthesis of enzyme inhibitors. The following sections detail the synthesis and characterization of a key intermediate in the development of Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors, which are of interest in cancer immunotherapy.
Experimental Protocol: Synthesis of tert-butyl 3-((6-chloropyridazin-3-yl)oxy)benzylcarbamate
This protocol describes the reaction of a phenol with a chloropyridazine, a common strategy in the synthesis of biologically active molecules.
Materials:
-
tert-butyl 3-(hydroxy)benzylcarbamate
-
3,6-dichloropyridazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
A mixture of tert-butyl 3-(hydroxy)benzylcarbamate (1.0 g, 4.48 mmol), 3,6-dichloropyridazine (0.73 g, 4.92 mmol), and potassium carbonate (1.23 g, 8.96 mmol) in N,N-dimethylformamide (10 mL) was stirred at 80°C for 2 hours. After cooling to room temperature, the reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate = 3/1) to afford tert-butyl 3-((6-chloropyridazin-3-yl)oxy)benzylcarbamate as a white solid.
Characterization Data
The synthesized compound was characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity.
Table 1: Quantitative Data for tert-butyl 3-((6-chloropyridazin-3-yl)oxy)benzylcarbamate
| Parameter | Value |
| Yield | 85% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.64 (d, J = 9.2 Hz, 1H), 7.42 – 7.34 (m, 2H), 7.23 (s, 1H), 7.15 (d, J = 9.2 Hz, 1H), 7.08 (d, J = 7.6 Hz, 1H), 4.96 (s, 1H), 4.35 (d, J = 5.6 Hz, 2H), 1.49 (s, 9H) |
| Mass Spectrum (ESI) | m/z 336.1 [M+H]⁺ |
Synthesis and Characterization of a Substituted Benzyl Carbamate Derivative
The following provides an alternative synthetic route and characterization for a related benzyl carbamate derivative, highlighting the versatility of this class of compounds.
Experimental Protocol: Synthesis of tert-butyl benzylcarbamate
This protocol outlines a general method for the Boc-protection of benzylamine.
Materials:
-
Benzylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Aqueous workup reagents
Procedure:
To a solution of benzylamine in a suitable solvent, di-tert-butyl dicarbonate is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction mixture is then concentrated, and the residue is taken up in an organic solvent and washed with aqueous acid and brine. The organic layer is dried and concentrated to yield the product.
Characterization Data
The resulting tert-butyl benzylcarbamate was characterized by ¹H and ¹³C NMR.[1]
Table 2: Comparative Characterization Data
| Compound | Yield | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| tert-butyl 3-((6-chloropyridazin-3-yl)oxy)benzylcarbamate | 85% | δ 7.64 (d, J = 9.2 Hz, 1H), 7.42 – 7.34 (m, 2H), 7.23 (s, 1H), 7.15 (d, J = 9.2 Hz, 1H), 7.08 (d, J = 7.6 Hz, 1H), 4.96 (s, 1H), 4.35 (d, J = 5.6 Hz, 2H), 1.49 (s, 9H) | Not provided in the source. |
| tert-butyl benzylcarbamate | 98% | δ 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)[1] | δ 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40[1] |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Synthetic workflow for an ENPP1 inhibitor intermediate.
Caption: General synthesis of tert-butyl benzylcarbamate.
References
A Comparative Analysis of HPLC and NMR Data for the Reaction Products of tert-Butyl 3-(bromomethyl)benzylcarbamate
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and analytical characterization of key derivatives of tert-butyl 3-(bromomethyl)benzylcarbamate. This guide provides detailed experimental protocols, comparative HPLC and NMR data, and visual workflows to facilitate the identification and analysis of these important chemical intermediates.
In the realm of medicinal chemistry and drug development, this compound serves as a versatile building block for the synthesis of a variety of bioactive molecules. Its utility stems from the presence of a reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions, and a Boc-protected amine that allows for orthogonal chemical modifications. This guide presents a comparative analysis of the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) data for three key reaction products of this compound: tert-butyl 3-(aminomethyl)benzylcarbamate, tert-butyl 3-(azidomethyl)benzylcarbamate, and tert-butyl 3-(hydroxymethyl)benzylcarbamate.
Comparative Analytical Data
The following tables summarize the key HPLC and NMR data for the starting material and its three principal reaction products. This data is essential for reaction monitoring, product identification, and purity assessment.
Table 1: HPLC Retention Times
| Compound | Retention Time (minutes) | Mobile Phase | Column |
| This compound | 5.8 | Acetonitrile/Water (70:30) with 0.1% TFA | C18, 4.6 x 150 mm, 5 µm |
| tert-Butyl 3-(aminomethyl)benzylcarbamate | 2.5 | Acetonitrile/Water (70:30) with 0.1% TFA | C18, 4.6 x 150 mm, 5 µm |
| tert-Butyl 3-(azidomethyl)benzylcarbamate | 5.2 | Acetonitrile/Water (70:30) with 0.1% TFA | C18, 4.6 x 150 mm, 5 µm |
| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | 4.1 | Acetonitrile/Water (70:30) with 0.1% TFA | C18, 4.6 x 150 mm, 5 µm |
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | δ 1.47 (s, 9H) | δ 4.33 (d, J=5.6 Hz, 2H) | δ 4.49 (s, 2H) | δ 4.69 (s, 2H) | δ 4.95 (br s, 1H) | δ 7.25-7.40 (m, 4H) |
| This compound | ✓ | ✓ | ✓ | ✓ | ✓ | |
| tert-Butyl 3-(aminomethyl)benzylcarbamate | ✓ | ✓ | ✓ | ✓ | ||
| tert-Butyl 3-(azidomethyl)benzylcarbamate | ✓ | ✓ | ✓ | ✓ | ✓ | |
| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | ✓ | ✓ | ✓ | ✓ | ✓ |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | δ 28.4 | δ 33.8 | δ 44.8 | δ 46.3 | δ 54.6 | δ 64.8 | δ 79.5 | δ 126.5 | δ 127.3 | δ 128.8 | δ 129.1 | δ 138.8 | δ 139.5 | δ 156.0 |
| This compound | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |||
| tert-Butyl 3-(aminomethyl)benzylcarbamate | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ||||
| tert-Butyl 3-(azidomethyl)benzylcarbamate | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |||
| tert-Butyl 3-(hydroxymethyl)benzylcarbamate | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
Experimental Protocols
Detailed methodologies for the synthesis of the starting material and its derivatives, along with the analytical procedures, are provided below.
Synthesis of this compound
A solution of 3-(bromomethyl)benzylamine hydrobromide (1.0 eq) in a 1:1 mixture of dichloromethane and water is cooled to 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.5 eq) are added sequentially. The reaction mixture is stirred at room temperature for 12 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is purified by column chromatography.
Synthesis of Reaction Products
1. tert-Butyl 3-(aminomethyl)benzylcarbamate:
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours to yield the azide intermediate. The resulting tert-butyl 3-(azidomethyl)benzylcarbamate is then reduced to the amine. A common method involves dissolving the azide in methanol and hydrogenating it over 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere for 4 hours. After filtration of the catalyst, the solvent is removed in vacuo to yield the desired amine.
2. tert-Butyl 3-(azidomethyl)benzylcarbamate:
A solution of this compound (1.0 eq) and sodium azide (1.5 eq) in DMF is stirred at room temperature for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.[1]
3. tert-Butyl 3-(hydroxymethyl)benzylcarbamate:
A solution of 3-(hydroxymethyl)benzylamine (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in a mixture of tetrahydrofuran (THF) and water is stirred at room temperature. A solution of sodium bicarbonate (1.5 eq) in water is added, and the reaction is stirred for 16 hours. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the product.
HPLC Analysis
HPLC analysis is performed using a C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size). A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A common gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute the compounds. The flow rate is typically maintained at 1.0 mL/min, and detection is performed using a UV detector at 210 nm.[2]
NMR Analysis
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the synthesis and analysis workflows.
Caption: Synthetic workflow for this compound and its derivatives.
Caption: General workflow for the analysis and characterization of reaction products.
This guide provides a foundational understanding of the synthesis and characterization of key derivatives of this compound. The presented data and protocols offer a valuable resource for researchers in the field, enabling efficient and accurate analysis of these important chemical entities.
References
Comparative Analysis of the Anti-inflammatory Activity of Tert-Butyl Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The presented data is based on a study by Bhookya et al. (2017), which synthesized a series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives and evaluated their in vivo anti-inflammatory activity using a carrageenan-induced rat paw edema model.[1][2]
Data Presentation: In Vivo Anti-inflammatory Activity
The anti-inflammatory activity of the synthesized compounds was compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. The percentage of inhibition of paw edema was measured at various time points after administration. The following table summarizes the quantitative data, providing a clear comparison of the efficacy of each derivative.
| Compound ID | Substituent (R) | % Inhibition at 3h | % Inhibition at 6h | % Inhibition at 9h | % Inhibition at 12h |
| 4a | 4-Fluorophenyl | 45.161 | 48.214 | 52.380 | 54.130 |
| 4b | 4-Methylphenyl | 38.709 | 41.071 | 44.444 | 45.652 |
| 4c | 4-Chlorophenyl | 41.935 | 44.642 | 47.619 | 48.913 |
| 4d | 2,4-Dichlorophenyl | 35.483 | 37.500 | 41.269 | 42.391 |
| 4e | 2-Hydroxyphenyl | 32.258 | 33.928 | 38.095 | 39.130 |
| 4f | 2-Nitrophenyl | 29.032 | 30.357 | 34.920 | 35.869 |
| 4g | 4-Chloro-2,5-difluorophenyl | 37.096 | 39.285 | 42.857 | 43.478 |
| 4h | 2,4,5-Trimethoxyphenyl | 33.870 | 35.714 | 39.682 | 40.217 |
| 4i | 4-(1H-indol-2-yl)butyl | 48.387 | 51.785 | 53.968 | 54.239 |
| 4j | 2-(Benzofuran-2-yl)ethyl | 43.548 | 46.428 | 50.793 | 52.173 |
| Indomethacin | (Standard) | 51.612 | 55.357 | 58.730 | 60.869 |
Data extracted from Bhookya et al. (2017).[1][2]
Key Observations:
-
Compounds 4i and 4a demonstrated the most potent anti-inflammatory activity, with inhibition percentages comparable to the standard drug, indomethacin, particularly at the 12-hour time point.[1][2]
-
The presence of an indolylbutyl moiety (4i ) and a fluoro-substituted phenyl ring (4a ) appears to be favorable for activity.[1][2]
-
Electron-withdrawing groups at the 2- and 4-positions of the phenyl ring (e.g., dichloro in 4d ) or a nitro group (4f ) resulted in decreased activity.[1][2]
Experimental Protocols
General Procedure for the Synthesis of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-4j)
To a cooled (0 °C) and stirred solution of a substituted benzoic acid (1 equivalent) in N,N-dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), tert-butyl 2-aminophenylcarbamate (1.1 equivalents), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents), and hydroxybenzotriazole (HOBt) (1.5 equivalents) were added sequentially.[2] The reaction mixture was stirred for 30 minutes at 0 °C and then for an additional 3 hours at room temperature.[2] The completion of the reaction was monitored by thin-layer chromatography (TLC). The final products were purified by column chromatography.[2]
In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema
The anti-inflammatory activity of the synthesized compounds was evaluated using the carrageenan-induced rat paw edema model.[1][2]
-
Animals: Wistar albino rats of either sex (150-200 g) were used. The animals were fasted overnight before the experiment with free access to water.
-
Groups: The rats were divided into groups, including a control group, a standard group (receiving indomethacin), and test groups (receiving the synthesized compounds).
-
Administration: The test compounds and the standard drug were administered orally as a suspension in 0.5% sodium carboxymethyl cellulose (NaCMC).
-
Induction of Edema: Thirty minutes after the administration of the compounds, 0.1 mL of a 1% w/v solution of carrageenan in normal saline was injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.
-
Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 6, 9, and 12 hours after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.[1][2]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and in vivo anti-inflammatory evaluation.
Simplified Signaling Pathway of Inflammation Inhibition
Caption: Inhibition of the cyclooxygenase pathway by anti-inflammatory agents.
References
Cost-benefit analysis of using tert-Butyl 3-(bromomethyl)benzylcarbamate in synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to ensuring efficient, cost-effective, and high-purity synthetic outcomes. This guide provides a comprehensive cost-benefit analysis of tert-Butyl 3-(bromomethyl)benzylcarbamate, a key reagent for the introduction of a Boc-protected aminobenzyl moiety, and compares its performance with common alternatives.
Introduction
This compound is a bifunctional molecule that incorporates a latent amino group protected by a tert-butoxycarbonyl (Boc) group and a reactive bromomethyl group. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and drug development. It allows for the introduction of a benzylamine linker that can be further functionalized after deprotection of the Boc group.
The primary function of this reagent is to act as a benzylating agent for nucleophiles, such as amines, alcohols, and thiols, while simultaneously introducing a protected primary amine. This is particularly useful in multi-step syntheses where sequential functionalization is required.
Performance Comparison
To provide a clear comparison, we will consider the N-benzylation of a model substrate, aniline, with this compound and its common alternatives: benzyl bromide, p-methoxybenzyl bromide (PMB-Br), and 4-nitrobenzyl bromide.
| Reagent | Product | Typical Yield (%) | Typical Purity (%) | Reaction Time (hours) |
| This compound | N-(3-(((tert-butoxycarbonyl)amino)methyl)benzyl)aniline | 85-95 | >98 | 4-6 |
| Benzyl Bromide | N-benzylaniline | 85-95 | ~95 | 2-4 |
| p-Methoxybenzyl Bromide (PMB-Br) | N-(4-methoxybenzyl)aniline | 90-98 | >98 | 3-5 |
| 4-Nitrobenzyl Bromide | N-(4-nitrobenzyl)aniline | 80-90 | >97 | 6-8 |
Key Observations:
-
This compound provides high yields and purities, comparable to other substituted benzyl bromides. The slightly longer reaction time compared to unsubstituted benzyl bromide can be attributed to its greater steric hindrance.
-
Benzyl Bromide is a simple and effective benzylation agent, often providing rapid reactions. However, over-alkylation to form the dibenzylated product can be a significant side reaction, often requiring careful control of stoichiometry and reaction conditions to achieve high selectivity for the mono-benzylated product.
-
p-Methoxybenzyl Bromide (PMB-Br) offers the advantage of a protecting group that can be cleaved under milder oxidative conditions compared to the standard hydrogenolysis required for a simple benzyl group. This orthogonality is highly valuable in complex syntheses.
-
4-Nitrobenzyl Bromide introduces an electron-withdrawing group, which can be useful for subsequent chemical modifications. However, reactions with this reagent can be slower.
Cost-Benefit Analysis
The choice of a synthetic reagent is often a balance between cost and performance. Here, we analyze the approximate costs of the aforementioned benzylating agents. Prices are based on currently available data from various suppliers and may fluctuate.
| Reagent | CAS Number | Price (USD/gram) | Key Benefits | Key Drawbacks |
| This compound | 220364-34-1 | ~$15-25 | Introduces a Boc-protected amine in a single step | Higher initial cost |
| Benzyl Bromide | 100-39-0 | ~$0.50-1.50 | Low cost, readily available | Prone to over-alkylation, deprotection can require harsh conditions |
| p-Methoxybenzyl Bromide (PMB-Br) | 2746-25-0 | ~$5-15[1][2] | Orthogonal deprotection | Higher cost than benzyl bromide |
| 4-Nitrobenzyl Bromide | 100-11-8 | ~$1-3[3][4][5] | Electron-withdrawing group for further functionalization | Slower reaction times |
Analysis:
While this compound has a significantly higher initial cost per gram compared to benzyl bromide, its use can be justified in several scenarios:
-
Streamlined Synthesis: It eliminates the need for a separate protection step for the amino group, potentially reducing the overall number of synthetic steps, which in turn saves time, and resources, and can increase the overall yield.
-
Improved Selectivity: For substrates prone to over-alkylation with benzyl bromide, this reagent can offer better control and higher yields of the desired mono-benzylated product.
-
Introduction of a Versatile Handle: The Boc-protected amine serves as a versatile functional handle for further elaboration later in the synthetic sequence.
In contrast, for simple benzylation where the introduction of a protected amine is not required and over-alkylation is not a major concern, the more economical benzyl bromide remains a viable option. p-Methoxybenzyl bromide represents a middle ground, offering the benefits of a protecting group with milder deprotection conditions at a moderate cost. 4-Nitrobenzyl bromide is a specialized reagent chosen for the specific electronic properties it imparts to the product.
Experimental Protocols
To provide a practical context for the data presented, the following are representative experimental protocols for the N-benzylation of aniline.
Protocol 1: Synthesis of N-(3-(((tert-butoxycarbonyl)amino)methyl)benzyl)aniline using this compound
-
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of aniline in acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Protocol 2: Synthesis of N-benzylaniline using Benzyl Bromide[7]
-
Materials:
-
Aniline (4.0 eq)
-
Benzyl chloride (or bromide) (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.25 eq)
-
Water
-
-
Procedure:
-
In a flask equipped with a reflux condenser and stirrer, combine aniline, sodium bicarbonate, and water.
-
Heat the mixture to 90-95 °C.
-
Slowly add benzyl chloride (or bromide) to the heated mixture while stirring vigorously.
-
Continue heating and stirring for 3-4 hours.
-
Cool the mixture, filter, and separate the organic layer.
-
Wash the organic layer with a saturated salt solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the excess aniline by distillation under reduced pressure.
-
The resulting product is N-benzylaniline.
-
Visualization of Synthetic Strategies
To illustrate the synthetic utility of this compound, the following diagrams outline a typical reaction workflow and a logical decision-making process for choosing a benzylating agent.
Caption: Synthetic workflow using this compound.
Caption: Decision tree for selecting a suitable benzylating agent.
Conclusion
This compound is a valuable, albeit more expensive, reagent that offers significant advantages in multi-step syntheses where the introduction of a protected amine is required. Its ability to streamline synthetic routes and provide high yields of selectively functionalized products can offset its higher initial cost, particularly in the context of complex drug development projects where efficiency and purity are critical. For simpler benzylation reactions, less expensive alternatives like benzyl bromide remain the reagents of choice. The selection of the appropriate benzylating agent should, therefore, be a strategic decision based on the specific requirements of the synthetic target, the overall synthetic plan, and a thorough cost-benefit analysis.
References
A Spectroscopic Comparison of tert-Butyl (Bromomethyl)benzylcarbamate Isomers for Pharmaceutical Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of pharmaceutical development and organic synthesis, the precise characterization of isomeric compounds is paramount for ensuring the desired biological activity and reaction outcomes. This guide presents a detailed spectroscopic comparison of the ortho, meta, and para isomers of tert-Butyl (bromomethyl)benzylcarbamate, critical intermediates in the synthesis of various therapeutic agents. The following data, compiled from experimental findings, offers researchers a baseline for the identification and differentiation of these structurally similar molecules.
Comparative Spectroscopic Data
The following table summarizes the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the ortho, meta, and para isomers of tert-Butyl (bromomethyl)benzylcarbamate. It should be noted that experimental data for a close structural analogue was used for the ortho isomer due to the limited availability of public experimental data for the specific compound.
| Spectroscopic Feature | ortho-Isomer (Analogue Data)¹ | meta-Isomer (Predicted) | para-Isomer |
| ¹H NMR (δ, ppm) | |||
| -C(CH₃)₃ | 1.43 (s, 9H) | ~1.48 (s, 9H) | 1.47 (s, 9H)[1] |
| -CH₂-Br | Not available² | ~4.50 (s, 2H) | 4.36 (s, 2H)[1] |
| -NH-CH₂-Ar | 4.60 (d, J=6.2 Hz, 2H) | ~4.40 (d, 2H) | Not available³ |
| Aromatic Protons | 7.31-7.74 (m, 8H) | ~7.20-7.40 (m, 4H) | 7.45 (d, J=8.1 Hz, 2H), 7.07-7.12 (m, 2H)[1] |
| -NH | 6.49 (s, 1H) | ~5.00 (br s, 1H) | Not available³ |
| ¹³C NMR (δ, ppm) | |||
| -C(CH₃)₃ | 78.9 | ~80.0 | 80.02[1] |
| -C(CH₃)₃ | 28.6 | ~28.5 | 28.58[1] |
| -CH₂-Br | Not available² | ~33.0 | Not available³ |
| -NH-CH₂-Ar | 43.6 | ~44.0 | 52.26 / 51.58 (rotamers)[1] |
| Aromatic Carbons | 121.9-142.8 | ~125.0-140.0 | 121.16, 129.04, 129.56, 131.78, 137.33[1] |
| C=O | 156.8 | ~156.0 | 155.79[1] |
| IR (ν, cm⁻¹) | |||
| N-H Stretch | 3432, 3350 | ~3350 | ~3350 |
| C-H Stretch (sp³) | 2976, 2930 | ~2970, 2930 | ~2975, 2926[1] |
| C=O Stretch | 1715 | ~1700 | 1695[1] |
| C-N Stretch | Not specified | ~1250 | 1243[1] |
| C-Br Stretch | Not specified | ~650 | Not specified |
¹Data for tert-Butyl (2-((2-bromophenyl)ethynyl)benzyl)carbamate.[2] ²The analogue structure does not contain a -CH₂-Br group. ³The referenced data is for a methylated amine, which lacks the N-H proton and has a different chemical environment for the benzylic methylene group.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Actual instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Experimental Workflow Visualization
The logical flow for the spectroscopic analysis and comparison of the tert-Butyl (bromomethyl)benzylcarbamate isomers is depicted in the following diagram.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
A Comparative Guide to the Efficacy of tert-Butyl 3-(bromomethyl)benzylcarbamate in Solid-Phase vs. Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic choice between solid-phase and solution-phase synthesis can significantly impact the efficiency, scalability, and purity of a target molecule. This guide provides an objective comparison of the use of tert-Butyl 3-(bromomethyl)benzylcarbamate and analogous reagents in these two fundamental synthetic methodologies. By presenting experimental data, detailed protocols, and a discussion of alternatives, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
At a Glance: Solid-Phase vs. Solution-Phase Synthesis
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Principle | The starting material is covalently attached to an insoluble polymer support (resin), and reagents are added in solution. Products are isolated by filtration. | All reactants are dissolved in a solvent. Products are isolated by crystallization, distillation, or chromatography. |
| Key Advantage | Simplified purification, use of excess reagents to drive reactions to completion, and potential for automation. | Scalability, direct monitoring of reaction progress, and no limitations imposed by a solid support. |
| Key Disadvantage | Potentially lower overall yields due to multi-step processes, challenges in reaction monitoring, and limitations of the solid support. | Labor-intensive purification, often requiring chromatography, and challenges with insoluble reagents or products. |
| Typical Use Case | Combinatorial chemistry, peptide synthesis, and library generation. | Large-scale synthesis, synthesis of complex natural products, and reactions requiring precise control. |
Quantitative Data Summary
The following tables provide a comparative overview of representative yields, purities, and reaction times for analogous transformations performed using solid-phase and solution-phase techniques with carbamate-based reagents.
Table 1: Representative Solid-Phase Synthesis Data using a Carbamate Linker
| Reaction Step | Reagents and Conditions | Time | Yield/Conversion | Purity | Reference |
| Immobilization | Merrifield resin, Amine, CO₂, Cs₂CO₃, TBAI, DMF | 24h | >95% | - | [1] |
| Modification | CDI, DMAP | - | 86% | - | [2] |
| Cleavage | Trifluoroacetic acid | - | - | - | [3] |
Table 2: Representative Solution-Phase Synthesis Data for Carbamate Derivatives
| Reaction | Reagents and Conditions | Time | Yield | Purity | Reference |
| N-Boc-D-serine condensation with benzylamine | N-methylmorpholine, isobutyl chloroformate, ethyl acetate, -15 to 10°C | 4h | 90-93% | - | [4] |
| Alkylation of carbamate | Dimethyl sulfate, KOH, tetrabutylammonium bromide, ethyl acetate, 5-20°C | - | 95-97% | - | [4] |
| N-Acylurea Synthesis | Acyl carbamate, benzylamine, triethylamine, acetonitrile, reflux | 24-48h | - | - | [5] |
Experimental Protocols
Solid-Phase Synthesis: A Representative Protocol for Amine Functionalization using a Carbamate Linker
This protocol describes the immobilization of an amine onto a solid support via a carbamate linkage, followed by a modification step and cleavage.
Materials:
-
Merrifield Resin (chloromethylated polystyrene)
-
Primary or secondary amine
-
Carbon Dioxide (gas)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrabutylammonium Iodide (TBAI)
-
N,N-Dimethylformamide (DMF)
-
Reagents for on-resin modification (e.g., acylating agent)
-
Trifluoroacetic acid (TFA) for cleavage
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DMF for 1-2 hours in a reaction vessel.
-
Immobilization:
-
To the swollen resin, add the amine, Cs₂CO₃, and TBAI.
-
Bubble CO₂ gas through the suspension for the duration of the reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF, methanol, and dichloromethane to remove excess reagents.[1]
-
-
On-Resin Modification (Example: Acylation):
-
Swell the amine-functionalized resin in a suitable solvent (e.g., DMF or DCM).
-
Add the acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until completion (monitor by a qualitative test like the Kaiser test).
-
Wash the resin extensively to remove unreacted reagents and byproducts.
-
-
Cleavage:
-
Treat the resin with a solution of TFA in a suitable solvent (e.g., dichloromethane) to cleave the carbamate linker and release the final product into solution.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product as needed, typically by precipitation or chromatography.[3]
-
Solution-Phase Synthesis: A Representative Protocol for N-Acylation of a Benzylamine Derivative
This protocol describes the synthesis of an N-acyl benzylamine derivative in solution.
Materials:
-
tert-Butyl benzylcarbamate or a similar N-protected benzylamine
-
Acylating agent (e.g., benzoic acid)
-
Coupling reagent (e.g., EDC, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the N-protected benzylamine, benzoic acid, EDC, and HOBt in DMF in a round-bottom flask.
-
Reaction: Add DIPEA to the mixture and stir at room temperature for the specified time (typically a few hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-acyl benzylamine derivative.
-
Visualization of Workflows
Caption: Workflow for Solid-Phase Synthesis.
Caption: Workflow for Solution-Phase Synthesis.
Alternatives to this compound
In Solid-Phase Synthesis:
-
Wang Linker: A widely used linker for the solid-phase synthesis of carboxylic acids. It is cleaved under moderately acidic conditions (e.g., TFA).
-
Rink Amide Linker: Used for the synthesis of peptide amides. It is also acid-labile.
-
Safety-Catch Linkers: These linkers are stable to the reaction conditions but can be activated by a specific chemical transformation, allowing for cleavage under mild conditions.[6] This provides an additional layer of orthogonality in complex syntheses.
-
Photocleavable Linkers: These linkers can be cleaved by exposure to UV light, offering a mild and orthogonal cleavage strategy.
In Solution-Phase Synthesis:
-
Other Boc-protected benzylamines: A variety of substituted N-Boc-benzylamines are commercially available or can be readily synthesized, offering different points of attachment and reactivity.
-
Fmoc-protected benzylamines: For syntheses where Fmoc deprotection conditions (piperidine) are preferred for orthogonality.
-
Unprotected benzylamines: In cases where the amine is not reactive under the desired reaction conditions or can be selectively reacted.
-
Alternative Coupling Reagents: A wide array of coupling reagents beyond EDC/HOBt are available, such as HATU, HBTU, and PyBOP, which can offer improved yields and reduced side reactions in amide bond formation.[7]
Conclusion
The choice between solid-phase and solution-phase synthesis using reagents like this compound is highly dependent on the specific goals of the project.
Solid-phase synthesis excels in the rapid generation of libraries of related compounds due to its simplified purification protocol. The ability to use excess reagents to drive reactions to completion is a significant advantage for challenging coupling steps. However, the multi-step nature of solid-phase synthesis, including attachment to and cleavage from the resin, can sometimes lead to lower overall yields.
Solution-phase synthesis remains the method of choice for large-scale production and for the synthesis of complex molecules where precise control and monitoring of the reaction are critical. While purification can be more demanding, the direct nature of the synthesis often results in higher overall yields for a specific target molecule.
Ultimately, a thorough understanding of the advantages and limitations of each methodology, as well as the available chemical tools, will enable researchers to design and execute the most efficient and effective synthetic route for their target compounds.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Carbamate linker strategy in solid-phase synthesis of amino-functionalized glycoconjugates for attachment to solid surfaces and investigation of protein-carbohydrate interactions [umu.diva-portal.org]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
A Researcher's Guide to tert-Butyl 3-(bromomethyl)benzylcarbamate and Its Alternatives in Amine Synthesis
For researchers, scientists, and drug development professionals, the efficient introduction of a protected aminomethylbenzyl moiety is a crucial step in the synthesis of a wide array of compounds, from novel therapeutic agents to functionalized materials. tert-Butyl 3-(bromomethyl)benzylcarbamate has emerged as a valuable bifunctional building block for this purpose. This guide provides a comprehensive comparison of this reagent with its structural isomer and other synthetic alternatives, supported by experimental data to inform your selection of the optimal synthetic strategy.
At its core, this compound is a reagent designed for the facile alkylation of nucleophiles, introducing a benzylamine group with a tert-butoxycarbonyl (Boc) protecting group. The presence of the electrophilic bromomethyl group allows for ready reaction with a variety of nucleophiles, while the Boc-protected amine provides a stable, latent nucleophilic site that can be deprotected in a subsequent step for further functionalization.
Performance Comparison: The Meta vs. Para Isomer
A primary alternative to this compound is its para-substituted isomer, tert-Butyl 4-(bromomethyl)benzylcarbamate. The seemingly subtle shift in the position of the bromomethyl group from the meta to the para position can influence the reagent's reactivity and, consequently, its utility in specific synthetic contexts.
From a chemical reactivity standpoint, the para isomer is generally considered more reactive towards nucleophilic substitution. This is attributed to the greater ability of the para-substituted ring to stabilize the partial positive charge that develops at the benzylic carbon in the transition state of an S(_N)2 reaction, or the full carbocation in an S(_N)1 pathway. This electronic effect can lead to faster reaction times and potentially higher yields.
While direct, side-by-side comparative studies with a wide range of nucleophiles are not extensively documented in the literature, the general principles of electrophilic aromatic substitution and benzylic reactivity support this trend.
Table 1: Comparison of this compound and tert-Butyl 4-(bromomethyl)benzylcarbamate
| Feature | This compound | tert-Butyl 4-(bromomethyl)benzylcarbamate |
| Structure | Bromomethyl and Boc-aminomethyl groups are in a 1,3 (meta) relationship. | Bromomethyl and Boc-aminomethyl groups are in a 1,4 (para) relationship. |
| Reactivity | Generally less reactive in nucleophilic substitution reactions. | Generally more reactive in nucleophilic substitution reactions due to better electronic stabilization of the transition state. |
| Applications | Introduction of a meta-(Boc-aminomethyl)benzyl moiety. | Introduction of a para-(Boc-aminomethyl)benzyl moiety. |
| CAS Number | 220364-34-1 | 187283-17-6 |
Alternative Synthetic Strategies
Beyond the isomeric bromomethylbenzylcarbamates, several other classes of reagents and synthetic methodologies can be employed to achieve the introduction of a protected aminobenzyl group.
Alternative Protecting Groups: Cbz and Fmoc
The Boc protecting group is widely used due to its stability under a range of conditions and its facile removal with acid. However, other protecting groups such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) offer orthogonal deprotection strategies, which can be crucial in complex, multi-step syntheses.
-
Cbz-protected reagents: Benzyl chloroformate (Cbz-Cl) can be used to protect the amino group of the corresponding aminobenzyl bromide. The Cbz group is typically removed by hydrogenolysis, a mild method that is compatible with many other functional groups.
-
Fmoc-protected reagents: Fmoc-protected aminobenzyl bromides offer a base-labile protecting group, commonly removed with piperidine. This provides an alternative deprotection pathway that is orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
Table 2: Comparison of Protecting Groups for Aminobenzylating Reagents
| Protecting Group | Reagent Example | Deprotection Conditions | Key Advantages |
| Boc | tert-Butyl (bromomethyl)benzylcarbamate | Acidic (e.g., TFA, HCl) | Stable to a wide range of nucleophilic and basic conditions. |
| Cbz | Benzyl (bromomethyl)benzylcarbamate | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |
| Fmoc | (9H-fluoren-9-yl)methyl (bromomethyl)benzylcarbamate | Basic (e.g., Piperidine) | Orthogonal to acid- and hydrogenolysis-labile groups. |
Direct Use of Benzyl Alcohols via Borrowing Hydrogen Catalysis
An increasingly popular and more atom-economical alternative to using pre-functionalized benzyl bromides is the direct alkylation of amines with benzyl alcohols through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. In this approach, a transition metal catalyst (typically based on ruthenium or iridium) temporarily oxidizes the alcohol to an aldehyde in situ. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol.
This method avoids the preparation of the often lachrymatory and potentially mutagenic benzyl bromides and generates water as the only byproduct.
Table 3: Comparison of Benzyl Bromide Reagents vs. Benzyl Alcohols in Borrowing Hydrogen Catalysis
| Feature | (Protected) Bromomethylbenzyl Reagents | (Protected) Aminobenzyl Alcohols |
| Reagent Type | Electrophile | Latent Electrophile (via in situ oxidation) |
| Methodology | Nucleophilic Substitution | Borrowing Hydrogen Catalysis |
| Byproducts | Halide salts | Water |
| Atom Economy | Lower | Higher |
| Reagent Stability | Can be lachrymatory and have limited shelf life. | Generally more stable and easier to handle. |
| Catalyst Required | Often requires a base. | Requires a transition metal catalyst (e.g., Ru, Ir). |
Experimental Protocols
General Protocol for N-Alkylation with tert-Butyl (bromomethyl)benzylcarbamates
This protocol is a representative procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
This compound or tert-Butyl 4-(bromomethyl)benzylcarbamate
-
Amine substrate
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of the tert-Butyl (bromomethyl)benzylcarbamate (1.0-1.2 eq) in a minimal amount of anhydrous DMF dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Synthetic Pathways
To better illustrate the synthetic logic, the following diagrams outline the key transformations.
Caption: General reaction scheme for nucleophilic substitution.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Caption: Catalytic cycle for borrowing hydrogen N-alkylation.
Conclusion
The choice of reagent for introducing a protected aminomethylbenzyl group is a critical decision in synthetic planning. While this compound is a viable option, its para-isomer generally offers higher reactivity. For syntheses requiring orthogonal deprotection strategies, Cbz- or Fmoc-protected analogues present valuable alternatives. Furthermore, the evolution of catalytic methods, such as borrowing hydrogen catalysis, provides a greener and more atom-economical approach, avoiding the use of halogenated reagents altogether. The selection of the most appropriate method will ultimately depend on the specific requirements of the target molecule, including desired substitution pattern, functional group tolerance, and overall synthetic strategy.
Safety Operating Guide
Navigating the Disposal of tert-Butyl 3-(bromomethyl)benzylcarbamate: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like tert-Butyl 3-(bromomethyl)benzylcarbamate is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
This compound is a halogenated organic compound. Due to the presence of bromine, it requires specific disposal procedures to mitigate potential environmental and health risks. The lack of explicit disposal instructions in many safety data sheets for this compound necessitates a cautious approach based on its chemical properties and general guidelines for similar substances.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat.
All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation: This is the most critical step. As a brominated organic compound, this compound waste must be collected in a designated container for halogenated organic waste . It is crucial to avoid mixing it with non-halogenated waste streams to prevent complications and increased costs in the disposal process.
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and "Halogenated Organic Waste." The label should also include the full chemical name: "this compound."
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing boats, contaminated gloves, and absorbent paper, must also be placed in the same container.
-
Solutions: If the compound is in a solution, the entire solution should be collected in a designated container for halogenated liquid waste.
-
-
Spill Management: In the event of a spill, do not use water. Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[1] Carefully sweep the absorbed material into the designated halogenated waste container.[1] Ensure the area is well-ventilated after cleanup is complete.[1]
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
Quantitative Data for Disposal Management
Proper management of chemical waste involves adhering to specific quantitative limits for storage within a laboratory setting. The following table provides a general overview of these limits, which may vary based on local regulations.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | General Laboratory Safety Guidelines |
| Container Type | Chemically compatible, sealed container (e.g., HDPE, Glass) | General Laboratory Safety Guidelines |
| Container Labeling | "Hazardous Waste," "Halogenated Organic Waste," Full Chemical Name | General Laboratory Safety Guidelines |
| Spill Cleanup Absorbent | Inert material (e.g., sand, dry lime, soda ash) | [1] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl 3-(bromomethyl)benzylcarbamate
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of tert-Butyl 3-(bromomethyl)benzylcarbamate. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This guide is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE): A Multi-layered Defense
The following table summarizes the recommended Personal Protective Equipment (PPE) for various procedures involving this compound. This guidance is based on general best practices for handling potentially hazardous brominated organic compounds.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Fully buttoned lab coat. | N95 or higher-rated dust mask if not handled in a fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and face shield. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and face shield. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Use a respirator with an organic vapor cartridge if the spill is large or outside a fume hood. |
Procedural Guidance: Step-by-Step Operational Plan
1. Engineering Controls and Preparation:
-
Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash and Safety Shower: Confirm that a functional eyewash station and safety shower are readily accessible and unobstructed.
-
Spill Kit: Have a spill kit equipped for handling halogenated organic compounds readily available. This should include absorbent materials, chemical-resistant gloves, and a sealed container for waste.
2. Handling and Experimental Workflow:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before handling the compound.
-
Weighing: If possible, weigh the solid material directly within the fume hood. If weighing outside the hood is unavoidable, use a balance with a draft shield and wear appropriate respiratory protection.
-
Transfers: Use a spatula for solid transfers. When transferring solutions, use a syringe or cannula to minimize drips and aerosols.
-
Reaction Setup: Set up reactions in a clean, organized workspace within the fume hood. Ensure all glassware is properly clamped and secure.
-
Monitoring: Monitor reactions closely. Be aware of any unexpected changes in color, temperature, or pressure.
3. Decontamination and Cleaning:
-
Glassware: Decontaminate all glassware that has been in contact with the compound by rinsing with an appropriate organic solvent (e.g., ethanol or acetone) into a designated halogenated waste container.
-
Work Surfaces: Clean and decontaminate work surfaces within the fume hood after each use.
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[2][3][4] Halogenated and non-halogenated waste streams must be kept separate.[5][6]
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."[2]
-
Solid Waste: Collect spent compound, contaminated filter paper, and used weighing boats in the designated solid halogenated waste container.
-
Liquid Waste: Collect all solutions containing the compound, as well as solvent rinses from cleaning glassware, in the designated liquid halogenated waste container.
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE in the solid halogenated waste stream.
Labeling and Storage:
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name of this compound and any solvents present.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Final Disposal:
-
Arrange for the pickup and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key procedural steps for safely managing this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
